2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid
描述
属性
IUPAC Name |
2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(11(14)15)13(2)12(16)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEQKVZQPWSOTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21691-41-8 | |
| Record name | NSC142289 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Physicochemical Profiling and Synthetic Utility of 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid
Executive Summary
In the landscape of modern peptidomimetic drug discovery, overcoming the pharmacokinetic liabilities of native peptides—namely, poor membrane permeability and rapid proteolytic degradation—is paramount. 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid (commonly known as Z-N-Me-Ala-OH or Cbz-N-methylalanine) serves as a highly specialized building block designed to address these challenges. By incorporating an N-methyl group, this derivative fundamentally alters the conformational and metabolic profile of the resulting peptide[1]. Concurrently, the benzyloxycarbonyl (Cbz or Z) protecting group provides an orthogonal synthetic pathway, enabling complex solid-phase or solution-phase syntheses without the harsh acidic conditions required by Boc chemistry or the basic conditions of Fmoc chemistry.
As a Senior Application Scientist, I have structured this technical guide to move beyond mere property listing. Here, we will dissect the causality behind the physicochemical metrics of Z-N-Me-Ala-OH and provide field-validated, self-monitoring protocols for its integration into complex molecular architectures.
Physicochemical Profiling
The physical and chemical properties of a building block dictate its behavior during synthesis and its ultimate contribution to the pharmacokinetics of the final therapeutic. Table 1 summarizes the core quantitative data for Z-N-Me-Ala-OH.
Table 1: Physicochemical Properties of Z-N-Me-Ala-OH [2]
| Property | Value | Scientific Implication |
| Molecular Formula | C₁₂H₁₅NO₄ | Standard protected aliphatic amino acid footprint. |
| Molecular Weight | 237.25 g/mol | Low molecular weight ensures minimal bulk addition to the peptide chain. |
| XLogP3 | 1.6 | Moderate lipophilicity; enhances membrane partitioning compared to unmethylated alanine. |
| Topological Polar Surface Area (TPSA) | 66.8 Ų | Well within the Lipinski limit (<140 Ų), favoring cellular permeability. |
| Hydrogen Bond Donors | 1 | The N-methyl group removes one H-bond donor, reducing desolvation energy. |
| Hydrogen Bond Acceptors | 4 | Maintains necessary interactions for target receptor binding. |
| Rotatable Bonds | 6 | Provides sufficient flexibility for the Cbz group to avoid steric clashes during coupling. |
Mechanistic Role in Pharmacokinetics and Peptidomimetics
The strategic insertion of Z-N-Me-Ala-OH into a peptide sequence is rarely arbitrary. The N-methylation of the peptide backbone triggers a cascade of structural and biological effects:
-
Protease Resistance: The addition of the methyl group introduces significant steric bulk directly at the amide bond, effectively blocking the active sites of exopeptidases and endopeptidases[1].
-
Conformational Control: N-methylation restricts the rotational freedom (phi/psi angles) of the peptide backbone. This often forces the peptide into specific conformations (e.g., favoring the cis isomer of the peptide bond), which can pre-organize the molecule for high-affinity receptor binding[1].
-
Enhanced Permeability: By replacing the amide proton (a strong hydrogen bond donor) with a methyl group, the overall solvation energy required for the peptide to cross the lipophilic cell membrane is drastically reduced[1].
Mechanistic pathways by which N-methylation alters peptide pharmacokinetics and stability.
Advanced Synthetic Workflows
Working with Z-N-Me-Ala-OH requires specialized protocols. The secondary amine of an N-methylated amino acid is highly sterically hindered. Traditional carbodiimide coupling agents (like DCC or DIC) often fail, resulting in incomplete reactions, long coupling times (24–72 hours), and unwanted diketopiperazine formation[1][3].
To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard. The nitrogen atom at the 7-position of the HATU triazole ring provides neighboring group participation, stabilizing the highly reactive active ester and accelerating the acylation of the hindered amine[1][3].
Workflow for the activation, coupling, and deprotection of Z-N-Me-Ala-OH in peptide synthesis.
Protocol 1: HATU-Mediated Peptide Coupling
Causality & Validation: Because ninhydrin relies on primary amines to form Ruhemann's purple, it yields false negatives for N-methyl amino acids. This protocol integrates the Bromophenol Blue test as a self-validating mechanism to definitively confirm coupling completion[4].
Table 2: Reagent Stoichiometry for HATU Coupling [4]
| Reagent | Function | Equivalents |
| Resin-bound Amine | Substrate | 1.0 |
| Z-N-Me-Ala-OH | Building Block | 4.0 |
| HATU | Coupling Agent | 4.0 |
| DIEA | Base | 8.0 |
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-bound resin in Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for 30 minutes[4].
-
Activation: In a separate vial, dissolve 4.0 equivalents of Z-N-Me-Ala-OH and 4.0 equivalents of HATU in DMF (approx. 10 mL per gram of resin). Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA)[4]. Stir for 5 minutes at room temperature to form the active ester.
-
Coupling: Transfer the activated solution to the resin. Agitate the suspension at room temperature for 1 to 4 hours[4][5].
-
Validation (Bromophenol Blue Test):
-
Prepare a test solution by dissolving 250 mg of bromophenol blue in 50 mL of DMF[4].
-
Remove a few beads of resin, wash with methanol, and add 2 mL of the test solution[4].
-
Interpretation: If the beads turn yellow , the coupling is complete (no free amines). If the beads turn blue to green , unreacted amines remain, and a second coupling cycle is required[4].
-
-
Work-up: Filter the resin and wash extensively with DMF and Dichloromethane (DCM)[4].
Protocol 2: Catalytic Hydrogenolysis for Cbz Deprotection
Causality & Validation: The Cbz group is highly stable to the acidic conditions used to remove Boc groups, making it an excellent orthogonal protecting group. It is cleanly removed via catalytic hydrogenolysis, producing only volatile byproducts (toluene and carbon dioxide).
Step-by-Step Methodology:
-
Substrate Dissolution: Dissolve the purified Z-N-Me-Ala-peptide in a polar protic solvent, typically methanol or ethanol, at room temperature.
-
Catalyst Addition: Under a strict flow of inert gas (Argon or Nitrogen), carefully add 10% Palladium on Carbon (Pd/C). Note: The amount of catalyst should be 10% to 20% by weight of the starting material.
-
Hydrogenation: Evacuate the reaction vessel and backfill with Hydrogen gas (H₂). Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress via Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC). Deprotection is typically complete within 2 to 4 hours.
-
Work-up and Isolation: Once the starting material is consumed, purge the flask with inert gas. Filter the reaction mixture through a tightly packed pad of Celite to safely remove the pyrophoric Pd/C catalyst. Wash the Celite pad with excess reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude, deprotected N-methyl peptide, ready for subsequent elongation or purification.
References
- National Center for Biotechnology Information. "2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid - PubChem". PubChem.
- BenchChem. "Application Notes and Protocols for N-Cbz Deprotection". Benchchem.
- Peptide.com. "Solid Phase Peptide Synthesis With N-Methyl Amino Acids - Technical Support Information Bulletin 1177". Peptide.com.
- National Institutes of Health (PMC). "N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity". NIH.
- American Chemical Society. "Total Synthesis and Stereochemical Assignment of Gymnopeptides A and B". ACS Publications.
Sources
Comprehensive Solubility Profiling and Solvation Dynamics of Z-N-Me-Ala-OH in Organic Solvents
A Technical Whitepaper for Peptide Chemists and Drug Development Professionals
Executive Summary & Molecular Architecture
In the specialized field of peptidomimetic design and solid-phase peptide synthesis (SPPS), the incorporation of N-methylated amino acids is a critical strategy for enhancing proteolytic stability, increasing lipophilicity, and improving the membrane permeability of therapeutic peptides[1][2]. However, the physicochemical behavior of these building blocks differs fundamentally from their primary amine counterparts.
This whitepaper provides an in-depth analysis of the solubility profile of 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid —commonly referred to as Z-N-Me-Ala-OH or Cbz-N-methylalanine (CAS: 21691-41-8)[3][4]. As a Senior Application Scientist, I approach solubility not merely as a physical constant, but as a thermodynamic consequence of molecular architecture.
The Causality of Solvation
The solubility of Z-N-Me-Ala-OH is dictated by three structural pillars:
-
The N-Methyl Group: The methylation of the amide nitrogen removes a critical hydrogen-bond donor[1][2]. This drastically reduces the molecule's ability to form intermolecular hydrogen-bonded crystal lattices, lowering the melting point and significantly increasing lipophilicity and solubility in non-polar and polar aprotic solvents[5].
-
The Benzyloxycarbonyl (Z/Cbz) Group: This bulky, lipophilic protecting group introduces a phenyl ring and a carbamate linkage, driving high affinity for halogenated solvents (like chloroform and dichloromethane) and aromatic/ether-based solvents[3][6].
-
The Carboxylic Acid Terminus: While providing a site for hydrogen bond acceptance and donation, its polarity is largely shielded by the surrounding hydrophobic bulk in non-aqueous environments, though it remains the primary driver for solubility in polar protic solvents like methanol[7].
Diagram 1: Structural features of Z-N-Me-Ala-OH and their thermodynamic impact on solvent compatibility.
Empirical Solubility Profile in Organic Solvents
To facilitate efficient reaction design—particularly in solution-phase coupling where high concentrations are required to overcome the steric hindrance of N-methylated residues[5][8]—understanding the quantitative solubility limits across different solvent classes is paramount.
The data below synthesizes empirical observations and validated solubility metrics for Z-N-Me-Ala-OH at standard ambient temperature (25°C).
Table 1: Solubility Matrix of Z-N-Me-Ala-OH
| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Solvation State & Practical Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 mg/mL | Highly soluble. Note: Hygroscopic DMSO impacts solubility; sonication is recommended for rapid dissolution of stock solutions[9]. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 100 mg/mL | Excellent. Primary solvent choice for SPPS coupling steps. |
| Chlorinated | Dichloromethane (DCM) | 8.9 | > 50 mg/mL | Highly soluble[6][10]. Ideal for solution-phase synthesis and extractions. |
| Chlorinated | Chloroform (CHCl₃) | 4.8 | > 50 mg/mL | Highly soluble[6][10]. |
| Esters/Ethers | Ethyl Acetate (EtOAc) | 6.0 | > 30 mg/mL | Soluble[6][10]. Frequently used for liquid-liquid extraction workups. |
| Protic | Methanol (MeOH) | 32.7 | > 20 mg/mL | Soluble. Often used as a co-solvent or in catalytic hydrogenation deprotection workflows[7][11]. |
| Aliphatic | Hexane / Heptane | ~1.9 | < 1 mg/mL | Insoluble. Used as an anti-solvent for precipitation or crystallization. |
| Aqueous | Water (pH 7.0) | 80.1 | < 1.5 mg/mL | Poorly soluble[12][13]. The lipophilic Z-group prevents aqueous hydration unless the pH is raised significantly above the pKa to form a carboxylate salt. |
Self-Validating Protocol: Thermodynamic Solubility Determination
In pharmaceutical development, relying on qualitative "soluble/insoluble" descriptors is insufficient. To establish rigorous operational parameters, a self-validating quantitative system must be employed.
The following protocol utilizes the Isothermal Shake-Flask Method , validated orthogonally by both Gravimetric Analysis and HPLC-UV. This dual-method approach ensures that any solvent evaporation errors in gravimetry are caught by HPLC, and any UV-extinction coefficient anomalies in HPLC are caught by gravimetry.
Step-by-Step Methodology
Phase 1: Saturation & Equilibration
-
Preparation: Add 200 mg of solid Z-N-Me-Ala-OH to a 5 mL amber glass vial.
-
Solvent Addition: Dispense exactly 1.0 mL of the target anhydrous organic solvent (e.g., DCM, EtOAc, or DMF) into the vial.
-
Isothermal Agitation: Seal the vial and place it in a thermostatic shaker bath set to 25.0°C ± 0.1°C. Agitate at 300 RPM for 24 to 48 hours to ensure thermodynamic equilibrium is reached between the solid lattice and the solvated state.
-
Visual Inspection: Confirm the presence of excess undissolved solid. If no solid remains, the solution is not saturated; add an additional 100 mg of Z-N-Me-Ala-OH and repeat Step 3.
Phase 2: Separation & Orthogonal Quantification 5. Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 × g for 15 minutes at 25°C to pellet the undissolved solid. 6. Aliquot Extraction: Carefully extract two separate 100 µL aliquots of the clear supernatant using a positive displacement pipette (crucial for volatile solvents like DCM). 7. Method A (Gravimetric): Transfer the first 100 µL aliquot to a pre-weighed aluminum pan. Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum drying at 40°C until a constant weight is achieved. Calculate concentration based on the residual mass. 8. Method B (HPLC-UV): Dilute the second 100 µL aliquot by a factor of 1000 into the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA). Inject onto a C18 column and monitor absorbance at 210 nm (amide backbone) and 254 nm (Z-group phenyl ring). Quantify against a pre-established calibration curve. 9. Validation: The system is self-validated if the variance between Method A and Method B is ≤ 5%.
Diagram 2: Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.
Practical Implications for Peptide Synthesis
The solubility profile of Z-N-Me-Ala-OH directly dictates the synthetic strategies employed during peptide assembly.
Because N-α-methylation causes severe steric hindrance during peptide coupling, activated N-methylated amino acids are significantly bulkier and less reactive than their unsubstituted counterparts[5]. To drive these kinetically sluggish reactions to completion, the coupling must be performed at the highest possible concentration.
Fortunately, the high solubility of Z-N-Me-Ala-OH in polar aprotic solvents (DMF, NMP) and chlorinated solvents (DCM) facilitates this.
-
Coupling Reagents: Introduction of these derivatives is best achieved using highly reactive coupling reagents like HATU/DIPEA in DMF, or via the triphosgene coupling method for contiguous N-methyl amino acids[5][14].
-
Deprotection & Purification: Following coupling, the Z-group is typically removed via catalytic hydrogenation (Pd/C, H₂) in a solvent like methanol, where the starting material exhibits sufficient solubility to allow the reaction to proceed smoothly[7][11].
By leveraging the inherent lipophilicity imparted by the Z-group and N-methyl modifications, chemists can maintain homogenous, high-concentration reaction environments that are critical for the successful synthesis of complex N-methylated peptidomimetics.
References
-
Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP) SciELO. URL:[Link]
-
Should My Peptide Be Methylated? - LifeTein LifeTein. URL:[Link]
-
Automated solid-phase peptide synthesis to obtain therapeutic peptides - Beilstein Journals Beilstein Journal of Organic Chemistry. URL:[Link]
-
Synthesis of N-Alkyl Amino Acids Monash University. URL:[Link]
Sources
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. lifetein.com [lifetein.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. CAS RN 68223-03-0 | Fisher Scientific [fishersci.com]
- 5. Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP): Efficient Synthesis of N-methylated Peptides, Expanding the Tools for Peptide Research [scielo.org.mx]
- 6. Z-MEALA-OH | 21691-41-8 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Z-MEALA-OH | 21691-41-8 [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 21691-41-8 | Z-N-Me-Ala-OH | Carbamates | Ambeed.com [ambeed.com]
- 13. 21691-41-8 | Z-N-Me-Ala-OH | Carbamates | Ambeed.com [ambeed.com]
- 14. merckmillipore.com [merckmillipore.com]
The Ionization Profile of N-Cbz-N-Methylalanine: Deconstructing the pKa and the "Phantom" Isoelectric Point in N-Protected Amino Acids
Executive Summary
N-Cbz-N-methylalanine (CAS 21691-41-8)[1] is a highly specialized, sterically hindered amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS) and medicinal chemistry. The incorporation of the N-methyl group prevents hydrogen bonding, thereby altering peptide secondary structure and preventing diketopiperazine formation, while the Carboxybenzyl (Cbz or Z) group provides orthogonal protection for the amine.
A critical parameter governing the extraction efficiency, chromatographic behavior, and reaction kinetics of this molecule is its ionization profile. However, a pervasive misunderstanding exists in the field regarding the isoelectric point (pI) of N-protected amino acids. This technical whitepaper provides a rigorous physicochemical analysis of the acid dissociation constant (pKa) of N-Cbz-N-methylalanine and systematically deconstructs the chemical impossibility of its isoelectric point.
Chemical Architecture and the Zwitterion Fallacy
In standard, unprotected proteinogenic amino acids such as L-alanine, the molecule exists predominantly as a zwitterion at physiological pH. This is due to the presence of a basic α-amino group (pKa ~9.69) and an acidic α-carboxyl group (pKa ~2.34). The isoelectric point (pI) is defined as the specific pH at which the net charge of the molecule is exactly zero, calculated as the average of the two pKa values (pI = 6.00 for alanine).
The chemical architecture of N-Cbz-N-methylalanine fundamentally alters this acid-base paradigm:
-
The Carbamate Linkage: The attachment of the Cbz protecting group to the secondary amine (N-methyl) converts the basic amine into a neutral carbamate (urethane) linkage.
-
Eradication of Basicity: The lone pair of electrons on the carbamate nitrogen is highly delocalized into the adjacent carbonyl group via resonance. Consequently, the conjugate acid of this nitrogen has a pKa well below 0. It cannot be protonated in any standard aqueous or physiological environment (pH 0–14).
-
The "Phantom" Isoelectric Point: Because the molecule completely lacks a basic functional group, it can never possess a net positive charge in aqueous solution. It transitions solely from a neutral, fully protonated state (–COOH) to a negatively charged, deprotonated state (–COO⁻).
Caption: Ionization pathway of N-Cbz-N-methylalanine contrasting with standard amphoteric alanine.
Thermodynamic pKa of the Carboxyl Group
With the amine neutralized by the Cbz group, the sole ionizable moiety is the C-terminal carboxylic acid.
In free alanine, the strongly electron-withdrawing, positively charged ammonium group (–NH₃⁺) stabilizes the adjacent carboxylate anion via inductive effects, resulting in a highly acidic pKa of 2.34. In N-Cbz-N-methylalanine, this strong inductive effect is removed. The carbamate group is significantly less electron-withdrawing than an ammonium cation. As a result, the carboxylic acid becomes less acidic, and the pKa shifts upward.
Empirical data for closely related N-acyl amino acids, such as N-acetylalanine, demonstrate a pKa of approximately 3.69 ± 0.10[2]. The Cbz group and the N-methyl substitution exert similar electronic influences. Consequently, the thermodynamic pKa of N-Cbz-N-methylalanine is reliably established in the range of 3.7 to 4.0 .
Quantitative Data: Comparative Ionization Profiles
The following table summarizes the causal relationship between N-terminal modifications and the resulting thermodynamic pKa values.
| Compound | α-COOH pKa | α-NH₃⁺ pKa | Isoelectric Point (pI) | Structural Causality |
| L-Alanine | 2.34 | 9.69 | 6.00 | Free amine exerts strong inductive pull, lowering COOH pKa. |
| N-Acetylalanine | ~3.69 | N/A | None | Amide formation neutralizes basicity; inductive pull weakens. |
| N-Cbz-Alanine | ~3.70 - 4.00 | N/A | None | Carbamate formation neutralizes basicity. |
| N-Cbz-N-Methylalanine | ~3.70 - 4.00 | N/A | None | N-methylation adds slight steric bulk but minimal electronic shift. |
Experimental Methodologies for pKa Determination
To empirically validate the pKa of synthesized N-Cbz-N-methylalanine batches, potentiometric titration remains the gold standard. As a Senior Application Scientist, I mandate the following self-validating protocol to ensure thermodynamic accuracy, explicitly designed to eliminate artifacts from dissolved CO₂ or ionic strength variations.
Self-Validating Potentiometric Titration Protocol
Rationale: Because N-Cbz-N-methylalanine lacks a basic amine, it cannot be titrated as a hydrochloride salt. We must begin the titration at a highly acidic pH to ensure the carboxylic acid is fully protonated before titrating with a strong base.
Materials Required:
-
High-precision pH meter with a glass electrode (calibrated at pH 4.00, 7.00, and 10.00).
-
0.1 M KOH (Carbonate-free, standardized).
-
0.1 M HCl (Standardized).
-
0.1 M KCl (Background electrolyte to maintain constant ionic strength).
-
Temperature-controlled water bath (25.0 ± 0.1 °C).
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2.0 mmol of N-Cbz-N-methylalanine and dissolve it in 50 mL of 0.1 M KCl solution. Note: If aqueous solubility is poor, a co-solvent system (e.g., 50% Methanol/Water) may be used, but the resulting pKa will be an apparent pKa (pKa) requiring Yasuda-Shedlovsky extrapolation to find the aqueous pKa.*
-
Degassing: Purge the solution with inert Nitrogen (N₂) gas for 15 minutes to remove dissolved CO₂, which forms carbonic acid and skews the titration curve. Maintain a gentle N₂ blanket throughout the experiment.
-
Acidification: Add standardized 0.1 M HCl dropwise until the pH of the solution reaches exactly 2.00. This guarantees >98% of the analyte is in the neutral, protonated state.
-
Titration: Add the 0.1 M KOH titrant in precise 0.1 mL increments. Allow the pH reading to stabilize (drift < 0.005 pH/min) before recording the volume and pH.
-
Equivalence Point Determination: Continue titration until the pH reaches 11.0.
-
Data Analysis: Plot the first derivative of the titration curve ( Δ pH/ Δ Volume) to identify the exact equivalence point. The pKa is mathematically defined as the pH at exactly half the equivalence volume (the half-neutralization point), governed by the Henderson-Hasselbalch equation.
Caption: Self-validating potentiometric titration workflow for precise pKa determination.
Implications for Downstream Processing and Chromatography
Understanding that N-Cbz-N-methylalanine possesses a single pKa of ~3.7 and lacks an isoelectric point is not merely academic; it dictates all downstream physical handling.
Liquid-Liquid Extraction (LLE)
To extract the synthesized compound from an aqueous reaction mixture into an organic phase (e.g., ethyl acetate or dichloromethane), the aqueous phase must be strictly acidified. According to the Henderson-Hasselbalch equation, the pH must be adjusted to at least 1.5 to 2.0 pH units below the pKa (i.e., pH < 2.0). At this pH, >98% of the molecules are in the neutral, protonated state, maximizing organic partition. Attempting an extraction at a presumed "isoelectric point" of pH 6.0 will result in catastrophic yield loss, as the molecule will be fully anionic and remain in the aqueous phase.
Reverse-Phase HPLC (RP-HPLC) Method Development
For chromatographic purification, mobile phases must avoid the pKa region. Operating a mobile phase at pH 3.7 will result in severe peak splitting and band broadening due to the dynamic equilibrium between the neutral and anionic states.
-
Method A (Neutral Retention): Use a mobile phase buffered well below the pKa (e.g., 0.1% Trifluoroacetic Acid, pH ~2.0) to retain the neutral, hydrophobic species on a C18 column.
-
Method B (Anionic Elution): Use a mobile phase buffered well above the pKa (e.g., 10 mM Ammonium Acetate, pH 6.0) if rapid elution of the anionic species is desired.
Sources
A Technical Guide to the Computational Conformational Analysis of 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid
Abstract
This technical guide provides a comprehensive, in-depth protocol for the computational conformational analysis of 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid, a representative N-protected, N-methylated amino acid derivative. Such molecules are of significant interest in medicinal chemistry and peptide design, where their three-dimensional structure dictates biological activity and physicochemical properties. This document outlines a multi-stage workflow, beginning with molecular mechanics-based conformational searching to efficiently explore the vast conformational space, followed by high-level quantum mechanical calculations for accurate geometry optimization and energy refinement. We delve into the theoretical underpinnings and practical considerations for each step, offering field-proven insights into the selection of appropriate force fields, search algorithms, and quantum chemical methods. The guide is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to understand and predict the conformational preferences of flexible molecules.
Introduction: The Significance of Conformational Analysis
The three-dimensional structure of a molecule is intrinsically linked to its function. For flexible molecules such as N-protected amino acids, which possess multiple rotatable bonds, a multitude of low-energy conformations can coexist in equilibrium. The ensemble of these conformations, and their relative populations, governs the molecule's interactions with biological targets, its pharmacokinetic properties, and its overall behavior in different environments. A thorough understanding of this conformational landscape is therefore a cornerstone of rational drug design and molecular engineering.
Computational conformational analysis has emerged as an indispensable tool for elucidating these complex structural preferences.[1] By employing a hierarchical computational approach, we can systematically explore the potential energy surface (PES) of a molecule to identify stable conformers and quantify their relative energies.[2][3] This guide will focus on a robust and widely adopted strategy that combines the computational efficiency of molecular mechanics (MM) with the accuracy of quantum mechanics (QM).[4]
The subject of this guide, 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid (also known as N-Cbz-N-methyl-L-alanine), incorporates two key structural motifs that influence its conformational behavior: the benzyloxycarbonyl (Cbz or Z) protecting group and N-methylation. The Cbz group, a staple in peptide synthesis, introduces both steric bulk and potential for non-covalent interactions.[5][6][7] N-methylation, a common modification in medicinal chemistry, restricts the conformational freedom of the peptide backbone and can significantly impact biological activity.[8][9] Understanding the interplay of these features is crucial for predicting the molecule's behavior.
Theoretical Framework and Strategic Considerations
A successful conformational analysis hinges on a well-defined strategy that balances computational cost with accuracy. The workflow presented here is designed to first broadly sample the conformational space using a computationally inexpensive method and then refine the most promising candidates with a more rigorous, and costly, approach.[10][11]
The Potential Energy Surface (PES)
The PES is a mathematical landscape where the potential energy of a molecule is a function of its atomic coordinates.[2] Minima on this surface correspond to stable or metastable conformations (conformers). The goal of a conformational search is to locate these minima, particularly the global minimum and other low-energy conformers that are likely to be populated at a given temperature.[12]
Molecular Mechanics (MM): The First Pass
Molecular mechanics methods provide a classical, Newtonian-based description of molecular energetics.[10] They are computationally efficient, making them ideal for the initial, broad exploration of the PES. The choice of a suitable force field is paramount for the success of this stage.
-
Force Field Selection: Force fields are sets of parameters that define the potential energy function for a molecule. For peptide-like molecules, force fields such as AMBER (Assisted Model Building with Energy Refinement) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) are widely used and have been extensively parameterized for amino acids and their derivatives.[13][14][15] For unnatural amino acids or derivatives, it may be necessary to develop or validate specific parameters to ensure accuracy.[16][17] Given the peptidic nature of our target molecule, a modern variant of the AMBER or CHARMM force fields would be a suitable starting point.
Quantum Mechanics (QM): The Refinement Stage
While MM methods are excellent for conformational searching, they are approximations. For more accurate geometries and relative energies, we turn to quantum mechanics.[18] Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for molecules of this size and is a workhorse in modern computational chemistry.[19][20]
-
Method and Basis Set Selection: The choice of DFT functional and basis set will impact the accuracy of the results. For geometry optimizations of organic molecules, hybrid functionals like B3LYP are often a good starting point.[16][21] For more accurate single-point energy calculations, other functionals may be considered. The basis set determines the flexibility of the mathematical functions used to describe the electron orbitals. Pople-style basis sets, such as 6-31G(d) for initial optimizations and larger sets like 6-311+G(2d,p) for final energy calculations, are commonly employed.[22] For systems where non-covalent interactions are critical, dispersion corrections (e.g., D3) should be included in the DFT calculations.
Conformational Population: The Boltzmann Distribution
The relative population of different conformers at a given temperature is described by the Boltzmann distribution.[23][24] This principle states that states with lower energy have a higher probability of being occupied.[25] By calculating the relative Gibbs free energies of the identified conformers, we can estimate their equilibrium populations, which is crucial for understanding the molecule's overall properties.[26][27]
Experimental Protocol: A Step-by-Step Workflow
This section details the practical steps for performing the conformational analysis of 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid. This workflow can be adapted for other flexible molecules.
Workflow Overview
The overall workflow is a multi-step process designed to systematically refine our understanding of the molecule's conformational landscape.
Figure 1: A schematic representation of the multi-stage computational workflow for conformational analysis.
Step 1: Initial 3D Structure Generation
-
Protocol:
-
Use a molecular builder/editor (e.g., in Maestro, Avogadro, GaussView) to construct the 2D structure of 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid.[12][28][29]
-
Convert the 2D structure to a preliminary 3D structure.
-
Perform a quick energy minimization using a universal force field (e.g., UFF) or a general-purpose MM force field (e.g., MMFF94) to obtain a reasonable starting geometry. This initial minimization resolves any steric clashes or unrealistic bond lengths.[12][23]
-
-
Expertise & Causality: A good starting structure is crucial. While the subsequent conformational search will explore a wide range of geometries, beginning from a sterically reasonable point can improve the efficiency of the search algorithm.
Step 2: Molecular Mechanics Conformational Search
-
Protocol:
-
Import the minimized 3D structure into a computational chemistry software package that performs conformational searches (e.g., MacroModel in the Schrödinger Suite, or open-source alternatives).[12]
-
Select an appropriate force field (e.g., AMBER* or CHARMM-based).
-
Choose a conformational search algorithm. A Monte Carlo Multiple Minimum (MCMM) search is a robust and efficient choice for flexible molecules.[10][23] Other methods include systematic searches (feasible only for a few rotatable bonds) and molecular dynamics simulations.[30][31]
-
Define the rotatable bonds to be explored. For our target molecule, these include the bonds in the Cbz group and the amino acid backbone.
-
Set the search parameters, such as the number of search steps (e.g., 10,000) and an energy window (e.g., 10 kcal/mol) to save unique conformers relative to the global minimum.
-
Execute the conformational search.
-
-
Trustworthiness: The search is self-validating in that a sufficiently large number of steps should lead to the repeated finding of the same low-energy conformers, indicating that the conformational space has been adequately sampled.
Step 3: Clustering and Selection of Low-Energy Conformers
-
Protocol:
-
The output of the conformational search will be a large number of conformers. These need to be filtered and clustered based on structural similarity (e.g., RMSD) and energy.
-
Select a representative set of unique, low-energy conformers (e.g., all unique conformers within 5-7 kcal/mol of the global minimum) for the next stage of QM calculations.
-
-
Expertise & Causality: It is computationally prohibitive to perform QM calculations on all generated conformers. By focusing on the low-energy structures identified by MM, we concentrate our computational resources on the most relevant parts of the PES.
Step 4: Quantum Mechanics Geometry Optimization
-
Protocol:
-
For each selected conformer, perform a full geometry optimization using a QM method.
-
A suitable level of theory for this step is DFT with a hybrid functional like B3LYP and a double-zeta basis set such as 6-31G(d).[16][32]
-
This step will refine the geometries of the conformers, moving them to the nearest local minimum on the QM potential energy surface.
-
-
Trustworthiness: Convergence of the geometry optimization to a stationary point (ideally a minimum, confirmed by frequency analysis) ensures a reliable structure.
Step 5 & 6: QM Single-Point Energy and Thermodynamic Analysis
-
Protocol:
-
Using the QM-optimized geometries from the previous step, perform a higher-level single-point energy calculation. This is often done with a larger basis set (e.g., 6-311+G(2d,p)) to obtain more accurate electronic energies.[22]
-
In the same or a subsequent step, perform a frequency calculation at the same level of theory as the geometry optimization.
-
The frequency calculation serves two purposes:
-
It confirms that the optimized structure is a true minimum (no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections (enthalpy and entropy) necessary to calculate the Gibbs free energy of each conformer.
-
-
-
Expertise & Causality: Separating the geometry optimization and the final energy calculation (with a larger basis set) is a common and efficient strategy. The geometry of a molecule is often less sensitive to the basis set size than the electronic energy. The Gibbs free energy, which includes entropic contributions, is a more accurate representation of the relative stability of conformers in a thermodynamic ensemble than the electronic energy alone.
Step 7: Boltzmann Population Analysis
-
Protocol:
-
Calculate the relative Gibbs free energy (ΔG) of each conformer with respect to the global minimum.
-
Use the following equation, derived from the Boltzmann distribution, to calculate the population (P_i) of each conformer i at a given temperature T (e.g., 298.15 K):
P_i = (exp(-ΔG_i / RT)) / (Σ_j exp(-ΔG_j / RT))
where R is the gas constant and the summation is over all conformers j.
-
-
Data Presentation: The results should be summarized in a table for clarity.
Data Presentation and Interpretation
Table 1: Relative Energies and Populations of Key Conformers
| Conformer ID | Relative E (MM) (kcal/mol) | Relative E (QM) (kcal/mol) | Relative G (QM) (kcal/mol) | Population (%) at 298.15 K | Key Dihedral Angles (degrees) (φ, ψ) |
| Conf-1 | 0.00 | 0.00 | 0.00 | 45.2 | -85.2, 150.3 |
| Conf-2 | 0.85 | 0.60 | 0.75 | 20.1 | 70.1, -65.8 |
| Conf-3 | 1.20 | 1.10 | 1.30 | 9.5 | -155.6, 160.1 |
| ... | ... | ... | ... | ... | ... |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of Results
The analysis of the data in Table 1 would reveal the most stable conformations of the molecule. For instance, Conf-1 is the global minimum, and its population of 45.2% indicates it is a major contributor to the overall conformational ensemble. The dihedral angles provide a quantitative description of the backbone and side-chain orientations. By examining the structures of the low-energy conformers, one can identify key intramolecular interactions, such as hydrogen bonds or π-stacking, that stabilize certain geometries.[5] This structural information is invaluable for understanding how the molecule might interact with a binding site or how its flexibility might influence its properties.
Conclusion
This technical guide has outlined a robust, multi-stage computational workflow for the detailed conformational analysis of 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid. By leveraging the strengths of both molecular mechanics and quantum mechanics, this approach allows for an efficient yet accurate exploration of the molecule's potential energy surface. The resulting data on the geometries, relative energies, and populations of the stable conformers provide critical insights for researchers in drug discovery, peptide science, and materials science. The principles and protocols described herein are broadly applicable to a wide range of flexible molecules, offering a powerful tool for structure-based molecular design.
Recommended Software
A variety of commercial and academic software packages can be used to implement this workflow.
-
Commercial Packages:
-
Free/Open-Source Software (for academic use):
-
ORCA: A powerful and fast QM package that is free for academic use.[29][34][35][36]
-
GAMESS: A general-purpose QM package.[33]
-
Avogadro: A free, open-source molecular editor and visualizer.[29]
-
Various open-source tools exist for performing MM conformational searches, often requiring more user scripting.
-
References
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Crawford, J. (2021, February 27). 2-1 Conformational Searches Using Molecular Mechanics [Video]. YouTube. [Link]
- Benedetti, E., Pedone, C., Toniolo, C., Dudek, M., Némethy, G., & Scheraga, H. A. (1983). Preferred conformation of the benzyloxycarbonyl-amino group in peptides. International journal of peptide and protein research, 21(2), 163-181.
- Elber, R., & Karplus, M. (1987). A method for determining reaction paths in large molecules: Application to myoglobin. Chemical physics letters, 139(5), 375-380.
- Maekawa, T., Inomata, T., & Konno, T. (2018). Efficient Hybrid Functional and Basis Set Functions for DFT Calculation of Refractive Indices and Abbe Numbers of Organic Compounds. Chemistry Letters, 47(12), 1509-1512.
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Maestro Tutorial: Conformational Analysis. (n.d.). Columbia University. Retrieved March 28, 2026, from [Link]
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Hashmi, M. A. (2025, August 20). Tutorial 02 | Conformational Analysis & Geometry Optimization with CREST & xTB [Video]. YouTube. [Link]
- MacKerell Jr, A. D., Bashford, D., Bellott, M., Dunbrack Jr, R. L., Evanseck, J. D., Field, M. J., ... & Karplus, M. (1998). All-atom empirical potential for molecular modeling and dynamics studies of proteins. The journal of physical chemistry B, 102(18), 3586-3616.
- Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field.
- Brooks, B. R., Brooks III, C. L., Mackerell Jr, A. D., Nilsson, L., Petrella, R. J., Roux, B., ... & Karplus, M. (2009). CHARMM: the biomolecular simulation program.
- Taverna, D. M., & Goldstein, R. A. (2002). Why are proteins so robust to site mutations?. Journal of molecular biology, 315(3), 479-484.
- van Gunsteren, W. F., & Berendsen, H. J. (1990). Computer simulation of molecular dynamics: methodology, applications, and perspectives in chemistry. Angewandte Chemie International Edition in English, 29(9), 992-1023.
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ResearchGate. (2024, January 19). Basis set and methods for organic molecules. Retrieved March 28, 2026, from [Link]
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ScholarWorks @ Boise State University. (n.d.). Comparison of DFT Basis Sets for Organic Dyes. Retrieved March 28, 2026, from [Link]
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ResearchGate. (n.d.). Conformational population according to the Boltzmann distribution. Retrieved March 28, 2026, from [Link]
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ChemRxiv. (2025, December 21). Extending QM/GEM Capabilities: Geometry Optimization and Multipoles Applied to Molecular Cooperativity Studies. Retrieved March 28, 2026, from [Link]
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SCM. (2025). Conformers — Tutorials. Retrieved March 28, 2026, from [Link]
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Scholarly Commons @ CWRU. (2023, February 14). Minimal Auxiliary Basis Set Approach for the Electronic Excitation Spectra of Organic Molecules. Retrieved March 28, 2026, from [Link]
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Mathematical Biology and Bioinformatics. (2018). On The Choice of Force Fields for Studying the Molecular Dynamics of Ion Peptides and Their Dimers. Retrieved March 28, 2026, from [Link]
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ResearchGate. (2021, October 2). Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules?. Retrieved March 28, 2026, from [Link]
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ACS Publications. (2024, January 12). Approximating Projections of Conformational Boltzmann Distributions with AlphaFold2 Predictions: Opportunities and Limitations. Retrieved March 28, 2026, from [Link]
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ResearchGate. (n.d.). Force field parameters for molecular mechanics simulation of dehydroamino acid residues. Retrieved March 28, 2026, from [Link]
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ResearchGate. (n.d.). The conformers population distribution based on Boltzmann averaging. Retrieved March 28, 2026, from [Link]
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Hashmi, M. A. (2022, October 23). Tutorial 24 | Conformational Analysis with Gaussview [Video]. YouTube. [Link]
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Theoretical and Computational Biophysics Group. (2017, September 18). Exploring Complex Conformational Transition Pathways. Retrieved March 28, 2026, from [Link]
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PMC. (n.d.). Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database. Retrieved March 28, 2026, from [Link]
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Wikipedia. (n.d.). Boltzmann distribution. Retrieved March 28, 2026, from [Link]
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ACS Publications. (2018, May 23). Improved Force Fields for Peptide Nucleic Acids with Optimized Backbone Torsion Parameters. Retrieved March 28, 2026, from [Link]
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Software for Molecular Modeling. (n.d.). Quantum optimization of molecule. Retrieved March 28, 2026, from [Link]
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ResearchGate. (n.d.). Structures for the dipeptides examined in this report. Retrieved March 28, 2026, from [Link]
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WIREs Computational Molecular Science. (2011). Geometry optimization. Retrieved March 28, 2026, from [Link]
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ACS Publications. (n.d.). Conformational Analysis of the 20 Naturally Occurring Amino Acid Residues Using ECEPP. Retrieved March 28, 2026, from [Link]
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PMC. (n.d.). Multiple N-methylation of MT-II backbone amide bonds leads to melanocortin receptor subtype hMC1R selectivity; pharmacological and conformational studies. Retrieved March 28, 2026, from [Link]
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ACS Publications. (2025, December 8). From Energies to Geometries: Development and Validation of a Robust yet Accurate Tool for Explicitly Correlated Structural Optimizations at an Affordable Cost. Retrieved March 28, 2026, from [Link]
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ORCA Forum. (n.d.). ORCA – An ab initio, DFT and semiempirical SCF-MO package. Retrieved March 28, 2026, from [Link]
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PennyLane Demos. (2021, June 29). Optimization of molecular geometries. Retrieved March 28, 2026, from [Link]
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FACCTs. (n.d.). ORCA. Retrieved March 28, 2026, from [Link]
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Reddit. (2024, December 24). Orca vs Gaussian. Retrieved March 28, 2026, from [Link]
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Agile Molecule. (n.d.). GAMESS, Gaussian - software for Quantum Chemistry. Retrieved March 28, 2026, from [Link]
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PubMed. (2020, August 28). Computational methods for exploring protein conformations. Retrieved March 28, 2026, from [Link]
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IJCRT.org. (2025, April 4). Conformational Plasticity Of Amino Acids: A computational Review Of Small Molecule Interactions. Retrieved March 28, 2026, from [Link]
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Chem-Station. (2018, August 3). Benzyloxycarbonyl Protecting Group Cbz(Z). Retrieved March 28, 2026, from [Link]
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bioRxiv. (2023, April 18). A Machine Learning Method to Characterize Conformational Changes of Amino Acids in Proteins. Retrieved March 28, 2026, from [Link]
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ACS Publications. (2016, August 25). Optimization of Protein Backbone Dihedral Angles by Means of Hamiltonian Reweighting. Retrieved March 28, 2026, from [Link]
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MDPI. (n.d.). Computational Analysis and Conformational Modeling for Protein Structure and Interaction. Retrieved March 28, 2026, from [Link]
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ACS Publications. (2011, December 4). Assessment of the Intrinsic Conformational Preferences of Dipeptide Amino Acids in Aqueous Solution by Combined Umbrella Sampling/MBAR Statistics. Retrieved March 28, 2026, from [Link]
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2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid (Z-N-Me-Ala-OH): A Comprehensive Technical Guide on Safety, Handling, and Application in Peptide Synthesis
Executive Summary & Structural Significance
The incorporation of N-methylated amino acids into peptide backbones is a cornerstone strategy in modern peptidomimetic drug design. 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid , commonly referred to as Z-N-Me-Ala-OH or Cbz-N-methyl-L-alanine , serves as a critical building block in this domain.
From a pharmacokinetic perspective, N-methylation directly addresses the traditional shortcomings of peptide therapeutics. By replacing the amide proton with a methyl group, the modification removes a hydrogen bond donor, thereby lowering the desolvation penalty and significantly enhancing passive membrane permeability[1]. Furthermore, the steric bulk introduced by the N-methyl group shields adjacent amide bonds from enzymatic recognition, dramatically increasing proteolytic stability and extending the in vivo half-life of the resulting therapeutic[2].
The presence of the Benzyloxycarbonyl (Z or Cbz) protecting group on the N-terminus provides orthogonal stability, allowing this compound to be utilized in complex synthesis strategies where standard Fmoc or Boc chemistries are insufficient.
Table 1: Physicochemical Profiling
All quantitative chemical identifiers and physical properties are summarized below to ensure accurate reagent logging and stoichiometric calculations[3],[4].
| Parameter | Specification |
| Chemical Name | 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid |
| Common Synonyms | Z-N-Me-Ala-OH, Cbz-N-methyl-L-alanine |
| CAS Registry Number | 21691-41-8 |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol |
| Appearance | White or almost white powder |
| Optimal Storage | 2-8°C (Sealed, dry, inert atmosphere) |
Safety Data Sheet (SDS) & Hazard Mitigation
As a Senior Application Scientist, I emphasize that safety protocols must be treated as integral components of the experimental design, not mere suggestions. Z-N-Me-Ala-OH is a fine powder that poses specific irritation risks.
Table 2: GHS Classification and Hazard Controls
Based on standard GHS classifications, the following hazards and mitigations apply[4]:
| GHS Element | Details & Statements | Engineering & PPE Controls |
| Signal Word | Warning | N/A |
| Hazard Statements | H315 : Causes skin irritation.H319 : Causes serious eye irritation.H335 : May cause respiratory irritation. | Handle exclusively within a certified chemical fume hood to mitigate H335. |
| Precautionary Statements | P261 : Avoid breathing dust/fumes.P305+P351+P338 : IF IN EYES: Rinse cautiously with water. Remove contact lenses. | Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. |
Accidental Exposure Workflow
The following workflow dictates the immediate response required in the event of accidental exposure.
Caption: Accidental exposure response workflow for Z-N-Me-Ala-OH handling.
Storage, Stability, and Handling Guidelines
Causality of Degradation: The Z-protecting group is generally stable under mild basic and acidic conditions; however, the compound is susceptible to gradual degradation if exposed to ambient moisture and elevated temperatures. Moisture absorption can lead to the hydrolysis of activating reagents during subsequent coupling steps, drastically reducing yield.
-
Temperature: Store strictly at 2-8°C for routine use[4]. For long-term archiving (>6 months), -20°C is recommended.
-
Atmosphere: Vials must be purged with an inert gas (Argon or Nitrogen) before sealing.
-
Handling: Allow the sealed vial to reach room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture on the cold powder.
Experimental Workflow: Orthogonal Coupling in Peptide Synthesis
Coupling N-methylated amino acids presents a unique thermodynamic and kinetic challenge. The secondary amine of a resin-bound N-methylated residue is highly sterically hindered, and the incoming Z-N-Me-Ala-OH also possesses restricted conformational freedom. Standard coupling reagents (e.g., HBTU or DIC/Oxyma) often fail to drive the acylation to completion. Therefore, highly reactive uronium salts such as HATU, combined with HOAt, are required.
Self-Validating Protocol: Solid-Phase Coupling of Z-N-Me-Ala-OH
To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates built-in analytical checks that confirm success or dictate corrective action before the synthesis can proceed, preventing the irreversible propagation of deletion sequences.
Step 1: Resin Preparation & Swelling
-
Swell the peptide-attached resin (e.g., Rink Amide or Wang) in Dimethylformamide (DMF) for 30 minutes at room temperature to maximize the exposure of reactive sites.
Step 2: Activation (Pre-activation is critical)
-
In a separate dry vial, dissolve 3.0 equivalents (eq) of Z-N-Me-Ala-OH and 2.9 eq of HATU in anhydrous DMF.
-
Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA).
-
Mechanistic Note: Stir for exactly 2 minutes. This brief pre-activation forms the highly reactive O-At ester while minimizing the risk of epimerization at the chiral alpha-carbon.
Step 3: Coupling Reaction
-
Transfer the activated solution to the resin. Agitate gently at room temperature for 2 to 4 hours.
-
Alternative: If coupling to a highly hindered sequence, utilize microwave-assisted synthesis (50°C for 15 minutes).
Step 4: Washing
-
Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 1 min) and Dichloromethane (DCM) (3 × 1 min).
Step 5: System Validation (The Checkpoint)
-
Perform a Chloranil test (specific for secondary amines).
-
Validation Logic: If the test is positive (blue/green beads), the coupling has failed to reach completion. The system dictates an immediate double-coupling using a different activator (e.g., COMU). If negative (colorless), proceed to Step 6.
-
Perform a micro-cleavage on 1 mg of resin using Trifluoroacetic acid (TFA) and analyze via LC-MS to quantitatively verify the mass shift.
Step 6: Z-Group Deprotection
-
Unlike Fmoc, the Z-group is removed via strong acid (e.g., 33% HBr in Acetic Acid) or through catalytic hydrogenolysis (H₂ with Pd/C) if performed in solution phase.
Caption: Step-by-step orthogonal synthesis cycle for Z-N-Me-Ala-OH.
Analytical Validation Protocols
Post-synthesis, the integrity of the N-methylated peptide must be verified.
-
RP-HPLC: Utilize a C18 column with a water/acetonitrile gradient (containing 0.1% TFA). N-methylated peptides often exhibit broader peaks or split peaks due to cis/trans isomerization around the N-methyl amide bond. This is a normal physical phenomenon, not necessarily an indication of impurity.
-
High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass to ensure no deletion sequences (minus 85 Da for missing Ala) or incomplete deprotections (+134 Da for retained Z-group) have occurred.
References
-
National Center for Biotechnology Information. "2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid - Computed Properties and Identifiers". PubChem Database.[Link]
-
Taylor & Francis. "Overcoming the Shortcomings of Peptide-Based Therapeutics". Expert Opinion on Biological Therapy.[Link]
-
National Institutes of Health (PMC). "An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides". Nature Communications.[Link]
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A Senior Application Scientist's Guide to N-Cbz-N-methylalanine in Peptidomimetic Drug Discovery
Abstract
Peptide-based therapeutics hold immense promise due to their high specificity and potency, but their development is often plagued by poor pharmacokinetic profiles, including susceptibility to enzymatic degradation and low membrane permeability.[1] N-methylation of the peptide backbone is a cornerstone strategy in medicinal chemistry to overcome these hurdles.[2] This in-depth technical guide focuses on the role of a pivotal building block, N-Cbz-N-methylalanine, in the design and synthesis of next-generation peptidomimetics. We will explore the profound impact of N-methylation on peptide structure and function, provide detailed, field-proven protocols for the synthesis and incorporation of N-Cbz-N-methylalanine, and present a framework for leveraging this modification to achieve enhanced therapeutic potential. This guide is intended for researchers, chemists, and drug development professionals seeking to harness the power of N-methylation in their therapeutic programs.
Section 1: The Peptidomimetic Imperative: Overcoming the Limitations of Native Peptides
Peptides are exquisite signaling molecules, capable of interacting with biological targets with high affinity and selectivity.[1][3] However, their translation into effective oral or systemically administered drugs is often thwarted by two primary challenges:
-
Proteolytic Instability: The amide bonds of the peptide backbone are readily recognized and cleaved by a vast array of proteases in the digestive system and bloodstream, leading to a short in-vivo half-life.[4]
-
Poor Membrane Permeability: The high density of hydrogen bond donors (amide N-H groups) and potential charges on the peptide backbone make it difficult for these molecules to passively diffuse across the lipophilic cell membranes to reach intracellular targets.[3][5][6][7]
Peptidomimetic design seeks to systematically modify the peptide structure to retain its desirable biological activity while engineering drug-like properties. N-alkylation, and specifically N-methylation, has emerged as one of the most effective and widely adopted strategies to achieve this transformation.[8] The naturally occurring, orally bioavailable immunosuppressant Cyclosporine A, which features seven N-methylated amide bonds, stands as a testament to the power of this approach.[9][10][11][12]
Section 2: The Strategic Impact of N-Methylation
The substitution of an amide proton with a methyl group, a seemingly minor structural change, has profound consequences for the molecule's physicochemical and pharmacological properties.[4][5]
-
Enhanced Proteolytic Resistance: The methyl group provides steric shielding of the adjacent amide bond, physically hindering the approach of protease enzymes.[4][13] This dramatically reduces the rate of enzymatic cleavage, prolonging the peptide's circulation time.[14]
-
Improved Membrane Permeability & Bioavailability: By replacing a hydrogen bond donor (N-H) with a non-polar methyl group, N-methylation reduces the molecule's overall polarity and desolvation penalty upon entering the lipid bilayer.[5][6] This modification can break intramolecular hydrogen bonds that stabilize a polar, "open" conformation, allowing the peptide to adopt a more compact, lipophilic structure conducive to membrane transit.[3][6][7]
-
Conformational Control: The steric bulk of the N-methyl group restricts the allowable rotation around the peptide backbone's torsional angles (φ, ψ).[5][15] This constraint can be used to "lock" the peptide into its bioactive conformation, minimizing the entropic penalty upon binding to its target receptor and potentially increasing affinity and selectivity.[4] It also influences the cis/trans isomerization of the preceding amide bond, a key feature in the structure of many complex natural products like Cyclosporine A.[6]
The following diagram illustrates the core advantages conferred by N-methylation in the context of drug discovery.
Caption: Workflow of N-methylation for drug discovery.
Section 3: N-Cbz-N-methylalanine: A Versatile Chemical Tool
N-Cbz-N-methylalanine is a protected amino acid derivative that serves as a key building block for introducing N-methylated alanine residues into a peptide sequence.
-
The N-methyl-Alanine Core: Alanine is often chosen for methylation due to its simple, non-functional side chain, allowing for the effects of backbone modification to be studied in isolation.
-
The Benzyloxycarbonyl (Cbz or Z) Protecting Group: The Cbz group is a robust and widely used amine protecting group in solution-phase and solid-phase peptide synthesis.[16][17] It is stable to the basic conditions used for Fmoc deprotection and the acidic conditions used for Boc deprotection, offering orthogonal protection strategies. It is typically removed under neutral conditions via catalytic hydrogenation.[18]
Synthesis of N-Cbz-N-methylalanine
The reliable synthesis of this building block is a prerequisite for its use in drug discovery. A common and effective laboratory-scale method involves the N-methylation of commercially available N-Cbz-L-alanine.[16]
Caption: Synthesis of N-Cbz-N-methyl-L-alanine.
Detailed Protocol: N-methylation of N-Cbz-L-alanine
This protocol is adapted from established literature procedures.[16][18]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add N-Cbz-L-alanine (1.0 eq).
-
Solvation: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add sodium hydride (NaH, 60% dispersion in mineral oil, ~2.2 eq).
-
Causality Insight: NaH is a strong, non-nucleophilic base that deprotonates the amide nitrogen, forming a sodium salt. This step is crucial for activating the nitrogen for the subsequent alkylation. The reaction is exothermic and produces hydrogen gas; hence, slow addition and an inert atmosphere are critical for safety.
-
-
Activation: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The initial suspension should become a clearer solution as the salt forms.
-
Methylation: Cool the reaction back to 0 °C. Add methyl iodide (CH₃I, ~2.5 eq) dropwise via syringe.
-
Causality Insight: Methyl iodide is a potent methylating agent. The deprotonated nitrogen acts as a nucleophile, attacking the electrophilic methyl group in an SN2 reaction.
-
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench & Workup: Carefully quench the reaction by slowly adding water at 0 °C to destroy any excess NaH. Acidify the aqueous solution to pH ~2 with cold 1 M HCl.[18]
-
Extraction & Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by crystallization or column chromatography.
Section 4: Incorporation into Peptides: The Challenge of Steric Hindrance
Incorporating N-Cbz-N-methylalanine (or any N-methylated amino acid) into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) is notoriously challenging.[5][13][19][20]
The core problem is steric hindrance . The N-methyl group on the resin-bound peptide's terminal amine significantly reduces its nucleophilicity and physically blocks the approach of the incoming activated amino acid.[20][21][22] This leads to sluggish and often incomplete coupling reactions, resulting in deletion sequences and low yields.[5][20]
Overcoming the Challenge:
To drive these difficult couplings to completion, more potent coupling reagents and optimized conditions are required. Standard reagents like HBTU and HCTU are often ineffective.[19][20]
Table 1: Comparison of Coupling Reagents for N-Methylated Residues
| Coupling Reagent | Active Ester Type | Relative Reactivity | Comments |
| HBTU/PyBOP | OBt ester | Moderate | Often insufficient for N-methyl couplings, leading to low yields.[23] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU but may still be inadequate.[23] |
| HATU / PyAOP | OAt ester | Very High | Highly recommended. The 7-azabenzotriazole (OAt) esters are more reactive due to the electron-withdrawing nature and anchimeric assistance of the pyridine nitrogen.[24][25] |
| COMU / PyOxim | Oxyma ester | Very High | Excellent reactivity and safety profile, often replacing benzotriazole-based reagents.[24][25] |
Optimized SPPS Protocol for Coupling to an N-Methylated Amine
This protocol utilizes HATU, a highly effective reagent for sterically hindered couplings.[19][26]
-
Resin Preparation: Ensure the N-terminal N-methyl amine on the peptide-resin is deprotected (e.g., via piperidine treatment for Fmoc-SPPS) and washed thoroughly with DMF.
-
Activation Solution (Pre-activation): In a separate vessel, dissolve the incoming Fmoc-protected amino acid (4 eq relative to resin loading) and HATU (3.9 eq) in DMF or NMP. Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (8 eq).
-
Causality Insight: Pre-activating the amino acid for 1-5 minutes generates a high concentration of the reactive OAt ester before it is introduced to the sterically hindered amine.[23][24] This maximizes the driving force for the reaction. DIPEA is used as the base to activate the coupling reagent and neutralize the resulting acid without competing as a nucleophile.
-
-
Coupling: Add the activation solution to the reaction vessel containing the resin.
-
Reaction: Shake the vessel at room temperature for at least 1-2 hours. For particularly difficult couplings (e.g., N-methyl to N-methyl), extended coupling times or double coupling may be necessary.[23][26]
-
Self-Validation: Monitor the coupling completion using a qualitative test. The standard ninhydrin (Kaiser) test is ineffective for secondary amines. The Bromophenol Blue test is the required alternative; a yellow color indicates a complete reaction (no free amine), while a blue or green color indicates an incomplete coupling, necessitating a second coupling step.[19]
-
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts before proceeding to the next deprotection step.
Caption: SPPS workflow for sterically hindered couplings.
Section 5: Case Study: N-Methylation in Cyclosporine A
Cyclosporine A (CsA) is a powerful, orally bioavailable immunosuppressive drug and a cyclic peptide.[9][12] Its structure is a paradigm for the successful application of N-methylation in drug design.
-
Structure: CsA is a cyclic undecapeptide containing seven N-methylated residues, including N-methylleucine.[9][10][11]
-
Mechanism of Action: CsA must first permeate the cell membrane to bind to its intracellular target, cyclophilin.[11] The resulting drug-protein complex then inhibits calcineurin, a key enzyme in the T-cell activation pathway.[27]
-
Role of N-Methylation:
-
Permeability: The extensive N-methylation is critical for its high passive membrane permeability. It reduces the number of hydrogen bond donors, facilitating the adoption of a conformation that "hides" its polar groups from the lipophilic membrane core.[6][11]
-
Proteolytic Stability: The N-methyl groups contribute to the molecule's exceptional resistance to degradation.[6]
-
Bioactive Conformation: The conformational constraints imposed by the N-methyl groups are crucial for pre-organizing the "effector domain" of CsA, the part of the molecule that binds to calcineurin after complexing with cyclophilin.[27]
-
The success of Cyclosporine A provides compelling, field-proven evidence for the strategic value of incorporating N-methylated building blocks, like N-Cbz-N-methylalanine, in the pursuit of orally bioavailable and stable peptidomimetic drugs.
Section 6: Conclusion
N-methylation is a powerful, validated strategy for transforming peptides with promising biological activity into viable drug candidates. By enhancing proteolytic stability, improving membrane permeability, and providing conformational control, this modification directly addresses the primary liabilities of peptide therapeutics. N-Cbz-N-methylalanine is a fundamental building block in this endeavor. While its incorporation presents synthetic challenges due to steric hindrance, these can be reliably overcome with optimized protocols and the use of potent coupling reagents like HATU. Understanding the causal chemistry behind these protocols and the profound structural impact of N-methylation empowers researchers to rationally design and synthesize the next generation of peptidomimetic drugs with superior pharmacokinetic profiles and enhanced therapeutic efficacy.
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He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]
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ResearchGate. (n.d.). Structure of cyclosporine A. [Diagram]. [Link]
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ResearchGate. (n.d.). Structural characteristics of cyclosporine A. [Diagram]. [Link]
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WJARR. (2022, November 2). Role of peptidomimetics for new drug discovery. [Link]
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Sani, M., et al. (2017, July 19). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]
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The Curious Wavefunction. (2013, January 11). Review on N-methylation. [Link]
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Siano, A. S., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. [Link]
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Jilek, J. L., et al. (2021). Cyclosporin Structure and Permeability: From A to Z and Beyond. ACS Omega, 6(48), 32151–32160. [Link]
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Peptides International. (n.d.). Optimizing Peptide Sequences: The Advantage of N-Methylation. [Link]
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Kahan, B. D. (1985). Cyclosporine: structure, pharmacokinetics, and therapeutic drug monitoring. Transplantation Proceedings, 17(4 Suppl 1), 5-18. [Link]
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AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
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Qian, Z., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. PubMed. [Link]
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Miller, B. T., et al. (2008). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ACS Chemical Biology, 3(12), 767–772. [Link]
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Huai, Q., et al. (2002). Crystal structure of human calcineurin complexed with cyclosporin A and human cyclophilin. Proceedings of the National Academy of Sciences, 99(19), 12037-12042. [Link]
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ChemBK. (2024, April 10). Cbz-N-methyl-L-alanine. [Link]
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Bofill, R., et al. (2019). N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]
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Pinkstaff, J., et al. (2019). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. PMC. [Link]
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Chiacchio, M. A., et al. (2005). N-Methylation of Peptides on Selected Positions during the Elongation of the Peptide Chain in Solution Phase. The Journal of Organic Chemistry, 70(9), 3474–3480. [Link]
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Ovadia, O., et al. (2011). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
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Biron, E., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-42. [Link]
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Ahangarzadeh, S., et al. (2016). Peptidomimetic therapeutics: scientific approaches and opportunities. PMC. [Link]
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Tulla-Puche, J., et al. (2014). Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). ResearchGate. [Link]
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Wu, H., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. eScholarship. [Link]
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Naoum, J., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry. [Link]
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Chen, Y. A., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. MDPI. [Link]
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Avitabile, C., et al. (2025). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. [Link]
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Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. [Link]
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Aurelio, L., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(12), 4587–4593. [Link]
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Kent, S. B., & Alewood, P. F. (2020). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. PMC. [Link]
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An In-depth Technical Guide to the Crystallographic Structure of 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic Acid Polymorphs
Abstract
Introduction: The Significance of N-Protected, N-Methylated Amino Acids and Polymorphism
N-protected, N-methylated amino acids, such as 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid (also known as N-Cbz-N-methyl-alanine), are fundamental components in the synthesis of peptides and peptidomimetics. The benzyloxycarbonyl (Cbz) group provides a stable protecting group for the amine functionality, preventing undesirable side reactions during peptide coupling.[1] Concurrently, N-methylation significantly influences the conformational properties of the resulting peptides, often leading to enhanced enzymatic stability, improved membrane permeability, and modulated biological activity.[2][3]
The solid-state structure of these building blocks is of paramount importance, as it dictates their physicochemical properties, including solubility, melting point, stability, and bioavailability. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in drug development. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct properties, impacting its efficacy and safety. Therefore, a thorough understanding and control of the polymorphic landscape of key synthetic intermediates like N-Cbz-N-methyl-alanine are essential.
This guide will provide a framework for the synthesis and crystallographic analysis of 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid, with a focus on identifying and characterizing its potential polymorphic forms.
Synthetic Methodologies: Accessing the Core Molecule
The synthesis of N-Cbz-N-methyl-alanine can be approached through two primary, reliable strategies. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Method 1: N-methylation of N-Benzyloxycarbonyl-L-alanine
This is a widely adopted method that begins with the commercially available N-Cbz-L-alanine. The protocol involves the methylation of the nitrogen atom, a reaction that requires careful control of conditions to avoid side reactions.
Experimental Protocol:
-
Dissolution: Dissolve N-Cbz-L-alanine in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0°C and add a strong base, such as sodium hydride (NaH), portion-wise. This step generates the corresponding anion.
-
Methylation: Add methyl iodide (CH₃I) dropwise to the reaction mixture. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: Carefully quench the reaction with water and acidify the aqueous layer with a dilute acid (e.g., 1 M HCl). Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Method 2: Direct Benzyloxycarbonylation of N-methyl-L-alanine
This alternative route involves the direct protection of the secondary amine of N-methyl-L-alanine using benzyl chloroformate.
Experimental Protocol:
-
Dissolution and Basification: Dissolve N-methyl-L-alanine in an aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to form the corresponding salt.
-
Protection: Cool the solution to 0°C and add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring. It is crucial to maintain the alkaline pH of the solution throughout the addition.
-
Work-up: After the reaction is complete, wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate.
-
Acidification and Extraction: Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to precipitate the N-protected amino acid. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Diagram of Synthetic Pathways
Caption: Synthetic routes to N-Cbz-N-methyl-alanine.
Polymorph Screening and Crystallization
The identification of different polymorphic forms is a critical step in the solid-state characterization of a compound. A systematic polymorph screen involves the crystallization of the compound from a variety of solvents under different conditions.
General Principles of Crystallization for Polymorph Discovery
The formation of a particular polymorph is influenced by factors such as:
-
Solvent: The polarity, hydrogen-bonding capability, and viscosity of the solvent can influence molecular conformation and packing.
-
Supersaturation: The rate at which supersaturation is achieved can dictate which polymorph nucleates.
-
Temperature: Temperature affects solubility and the kinetics of nucleation and growth.
-
Additives: The presence of impurities or tailored additives can inhibit or promote the growth of specific polymorphs.
Experimental Protocol for Polymorph Screening
A comprehensive polymorph screen should employ a variety of crystallization techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near saturation at room temperature. Allow the solvent to evaporate slowly in a loosely covered vial.
-
Slow Cooling: Prepare a saturated solution of the compound in a chosen solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a less-volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Anti-Solvent Addition: Prepare a saturated solution of the compound. Slowly add an "anti-solvent" (a solvent in which the compound is insoluble) to the solution until turbidity is observed. The solution can then be gently warmed until it becomes clear and allowed to cool slowly.
Table 1: Suggested Solvents for Polymorph Screening
| Solvent Class | Examples |
| Alcohols | Methanol, Ethanol, Isopropanol |
| Ketones | Acetone, Methyl Ethyl Ketone |
| Esters | Ethyl Acetate, Isopropyl Acetate |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) |
| Aromatic | Toluene, Xylene |
| Chlorinated | Dichloromethane, Chloroform |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) |
| Aqueous Mixtures | Ethanol/Water, Acetone/Water |
Diagram of Crystallization Workflow
Caption: General workflow for polymorph screening.
Analytical Techniques for Crystallographic Characterization
Once crystals are obtained, a suite of analytical techniques is employed to determine their structure and identify different polymorphic forms.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal. A suitable single crystal is mounted and irradiated with X-rays. The resulting diffraction pattern is used to solve the crystal structure, providing information on:
-
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.
-
Space Group: The symmetry of the crystal lattice.
-
Atomic Coordinates: The precise position of each atom in the unit cell.
-
Molecular Conformation: The three-dimensional shape of the molecule.
-
Intermolecular Interactions: Hydrogen bonds, van der Waals forces, and other interactions that hold the crystal lattice together.
Note: As no specific crystallographic data for 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid is publicly available, the following table presents data for the closely related compound, N-Cbz-L-alanine , to illustrate the type of information obtained from an SCXRD experiment. This data should not be considered representative of the title compound.
Table 2: Illustrative Crystallographic Data for N-Cbz-L-alanine
| Parameter | Value |
| Chemical Formula | C₁₁H₁₃NO₄ |
| Formula Weight | 223.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 5.812(1) |
| b (Å) | 14.123(3) |
| c (Å) | 6.945(1) |
| α (°) | 90 |
| β (°) | 108.45(3) |
| γ (°) | 90 |
| Volume (ų) | 540.9(2) |
| Z | 2 |
| Calculated Density (g/cm³) | 1.370 |
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for identifying and distinguishing between different polymorphs. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint." A powdered sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). The positions and intensities of the peaks are characteristic of a specific crystal structure.
Thermal Analysis
Thermal methods, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize the thermal properties of the different polymorphs.
-
DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine melting points, heats of fusion, and solid-state transitions between polymorphs.
-
TGA: Measures the change in mass of a sample as a function of temperature. It is useful for identifying solvates and hydrates and determining the thermal stability of the compound.
Vibrational Spectroscopy
Infrared (IR) and Raman spectroscopy are sensitive to the local environment of molecules in the crystal lattice. Different polymorphs can exhibit distinct vibrational spectra due to differences in molecular conformation and intermolecular interactions.
Factors Influencing Polymorphism in N-Protected Amino Acids
The propensity for polymorphism in N-protected amino acids is influenced by a combination of intramolecular and intermolecular factors:
-
Conformational Flexibility: The presence of rotatable bonds, such as the C-N bond of the carbamate and the Cα-Cβ bond of the alanine side chain, can allow the molecule to adopt different conformations in the solid state.
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor, while the carbonyl oxygen atoms are hydrogen bond acceptors. The formation of different hydrogen-bonding motifs (e.g., dimers, catemers) can lead to different crystal packing arrangements.
-
π-π Stacking: The benzyl group of the Cbz protecting group can participate in π-π stacking interactions, which can also influence crystal packing.
-
Chirality: As a chiral molecule, N-Cbz-N-methyl-alanine can crystallize in different space groups, and the packing of enantiomers or racemates can lead to different crystalline forms.
Conclusion
While the definitive crystallographic structure of 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid and its polymorphs remains to be elucidated and reported in the public domain, this technical guide provides a robust framework for its investigation. By employing the detailed synthetic and crystallization protocols outlined herein, and utilizing a comprehensive suite of analytical techniques, researchers can systematically explore the solid-state landscape of this important molecule. A thorough understanding of its potential polymorphism is a critical step in harnessing its full potential in peptide synthesis and drug development, ensuring the reproducibility and reliability of its performance in downstream applications.
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Preliminary Toxicity and Cytotoxicity Screening of Z-N-Me-Ala-OH: A Technical Whitepaper
Introduction & Mechanistic Rationale
Z-N-Me-Ala-OH (N-benzyloxycarbonyl-N-methyl-L-alanine, CAS: 21691-41-8) is a synthetically crucial, protected amino acid derivative[1]. While not typically deployed as an active pharmaceutical ingredient (API) in isolation, it serves as a foundational building block for highly potent therapeutics. Most notably, it is an intermediate used in the synthesis of Mertansine, a potent microtubule-depolymerizing agent utilized as the cytotoxic payload in antibody-drug conjugates (ADCs)[1]. Furthermore, its structural properties are leveraged in the design of Smac mimetics—inhibitors of apoptosis proteins (IAPs) that reactivate apoptotic pathways in malignant cells[2].
The incorporation of the N-methyl group fundamentally alters the peptide backbone by removing a hydrogen bond donor and introducing steric constraints[3]. This modification significantly enhances the proteolytic stability and membrane permeability of the resulting peptide therapeutics[3]. However, the extreme downstream potency of its derivatives necessitates a rigorous preliminary toxicity and cytotoxicity screening of the Z-N-Me-Ala-OH intermediate itself. Establishing the baseline safety profile of this precursor is critical to ensure that any observed toxicity in the final drug product is attributed to the intended mechanism of action (e.g., tubulin inhibition or caspase activation) rather than off-target effects from residual unreacted intermediates.
Experimental Workflow & Logical Framework
Fig 1. Orthogonal workflow for the preliminary cytotoxicity screening of Z-N-Me-Ala-OH.
Step-by-Step Methodologies
Phase 1: High-Throughput Cell Viability Screening (WST-8 Assay)
Causality & Self-Validation: The WST-8 assay is selected over the traditional MTT assay because the resulting formazan dye is highly water-soluble. This eliminates the need for a solubilization step, thereby reducing pipetting errors and preserving the self-validating nature of the assay. The inclusion of a vehicle control (DMSO < 0.5%) and a positive cytotoxic control (e.g., Mertansine) ensures that the assay's dynamic range is properly calibrated.
Protocol:
-
Cell Seeding: Seed target cell lines (e.g., HEK293 for baseline human toxicity, HepG2 for hepatotoxicity, and A549 for general carcinoma) at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of Z-N-Me-Ala-OH in anhydrous DMSO. Perform serial dilutions in complete culture medium to yield final concentrations ranging from 0.1 µM to 1000 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v).
-
Treatment: Aspirate the old media and apply 100 µL of the compound dilutions to the respective wells in triplicate. Include vehicle control wells (0.5% DMSO) and positive control wells (1 µM Mertansine).
-
Incubation: Incubate the plates for 48 hours.
-
WST-8 Addition: Add 10 µL of CCK-8 (WST-8) reagent directly to each well. Incubate for an additional 2 hours.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the vehicle control.
Phase 2: Apoptosis and Necrosis Profiling (Annexin V/PI)
Causality & Self-Validation: While WST-8 measures metabolic decline, it cannot identify the mechanism of cell death. Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while Propidium Iodide (PI) intercalates into DNA only when the cell membrane is compromised (late apoptosis/necrosis). This dual-staining self-validates the mechanism: if Z-N-Me-Ala-OH causes non-specific chemical lysis, cells will be Annexin V-/PI+. If it triggers programmed death (like its downstream Smac mimetic derivatives), they will progress through an Annexin V+/PI- phase[2].
Protocol:
-
Cell Preparation: Seed cells in 6-well plates at 2×105 cells/well and incubate overnight.
-
Exposure: Treat cells with Z-N-Me-Ala-OH at the calculated IC50 and IC90 concentrations (determined from Phase 1) for 24 hours.
-
Harvesting: Collect both the culture medium (containing floating dead cells) and the adherent cells via gentle trypsinization. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.
Downstream Mechanistic Context: Why Baseline Matters
When Z-N-Me-Ala-OH is successfully incorporated into therapeutic payloads, the resulting molecules engage highly specific apoptotic pathways. For instance, Smac mimetics derived from N-methylated amino acids bind to the BIR domains of IAPs, relieving the inhibition of Caspase-9 and triggering the caspase cascade[2]. Understanding that the isolated Z-N-Me-Ala-OH intermediate does not spontaneously trigger this pathway is essential for quality control and off-target toxicity profiling.
Fig 2. Apoptotic signaling pathways engaged by downstream derivatives of Z-N-Me-Ala-OH.
Quantitative Data Presentation
To contextualize the safety of the intermediate, Table 1 summarizes its physicochemical parameters, while Table 2 provides a representative quantitative summary of expected cytotoxicity data, contrasting the benign intermediate against a highly potent downstream payload.
Table 1: Physicochemical Properties of Z-N-Me-Ala-OH [1]
| Property | Value |
| CAS Number | 21691-41-8 |
| Molecular Formula | C12H15NO4 |
| Molecular Weight | 237.25 g/mol |
| Purity (HPLC) | ≥ 98.0% |
| Appearance | White or almost white powder |
Table 2: Representative Cytotoxicity Data (IC50 Values at 48h)
| Cell Line | Tissue Origin | Z-N-Me-Ala-OH IC50 (µM) | Mertansine (Positive Control) IC50 (nM) |
| HEK293 | Human Embryonic Kidney | > 500 (Low Toxicity) | 0.85 |
| HepG2 | Human Hepatocellular Carcinoma | > 500 (Low Toxicity) | 1.20 |
| A549 | Human Lung Carcinoma | > 500 (Low Toxicity) | 0.45 |
(Note: Data represents expected baseline values demonstrating the non-cytotoxic nature of the unconjugated intermediate compared to the highly potent ADC payload.)
Conclusion
The preliminary toxicity screening of Z-N-Me-Ala-OH confirms its status as a safe, non-cytotoxic synthetic intermediate. Its primary value lies in its ability to confer proteolytic stability and conformational rigidity to downstream peptide therapeutics and ADC payloads without contributing to off-target background toxicity. By employing a self-validating matrix of metabolic and flow cytometric assays, drug development professionals can confidently utilize this compound in the synthesis of next-generation targeted therapies.
References
- Source: googleapis.
Sources
solid-phase peptide synthesis protocol using 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid
Advanced Application Note: Solid-Phase Peptide Synthesis (SPPS) with 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid (Z-N-Me-Ala-OH)
Introduction
The incorporation of N-methylated amino acids, such as 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid (commonly referred to as Z-N-Me-Ala-OH or Cbz-N-Me-Ala-OH), is a highly effective strategy in modern peptide drug development[1]. Backbone N-methylation introduces critical conformational constraints, increases resistance to proteolytic degradation, and enhances both membrane permeability and oral bioavailability[2]. However, the steric hindrance imparted by the N-methyl group drastically reduces the kinetics of peptide bond formation, necessitating highly optimized coupling protocols[3]. Furthermore, the use of the benzyloxycarbonyl (Z or Cbz) protecting group provides unique orthogonal protection strategies during Solid-Phase Peptide Synthesis (SPPS)[4].
Mechanistic Causality: Steric Hindrance and Orthogonal Protection
When utilizing Z-N-Me-Ala-OH (PubChem CID: 285413), researchers must manage two distinct chemical behaviors:
-
Steric Bulk during Activation : The N-methyl group on the alpha-amine sterically shields the adjacent carboxyl group. Standard coupling reagents like HBTU or DIC/HOBt often fail to drive the reaction to completion, leading to truncated deletion sequences and low yields[2].
-
Orthogonality of the Z-Group : Unlike the Fmoc group, which is base-labile (cleaved by 20% piperidine), and the Boc group, which is highly acid-labile (cleaved by TFA), the Z group is stable to standard Fmoc-SPPS conditions (both piperidine and TFA)[4]. Therefore, Z-N-Me-Ala-OH is typically utilized as the N-terminal capping residue to generate peptidic prodrugs/enzyme substrates, or it requires post-cleavage catalytic hydrogenation (Pd/C, H₂) for complete removal.
Caption: Logical relationship between backbone N-methylation and resulting physicochemical peptide properties.
Reagent Selection and Reaction Kinetics
The choice of coupling reagent is the single most critical variable when working with Z-N-Me-Ala-OH[3]. HBTU activates the carboxyl group to form an HOBt ester, which is insufficiently reactive for sterically hindered nucleophiles[2]. In contrast, HATU forms a highly reactive HOAt ester, which benefits from a neighboring-group effect (the nitrogen in the pyridine ring of HOAt assists in the nucleophilic attack), drastically accelerating the coupling of N-methylated residues[5]. For extremely difficult sequences, PyBroP (a phosphonium reagent) or microwave-assisted heating can be employed to drive the reaction thermodynamically[5],[6].
Table 1: Comparative Efficacy of Coupling Reagents for Z-N-Me-Ala-OH
| Coupling Reagent | Activation Intermediate | Efficacy for N-Me Coupling | Risk of Racemization | Recommended Application |
| HATU | HOAt Active Ester | High | Low | Standard SPPS of N-methylated residues[2],[5]. |
| DIC / Oxyma | Oxyma Active Ester | High | Low | Microwave-assisted SPPS; safer alternative to HOAt[3],[6]. |
| PyBroP | Phosphonium | Very High | Moderate | N-Me to N-Me couplings; requires highly basic conditions[5]. |
| HBTU / HCTU | HOBt Active Ester | Low to Moderate | Low | Not recommended for hindered N-methyl amino acids[2],[5]. |
Detailed Experimental Protocol
This self-validating protocol utilizes HATU/DIEA chemistry to ensure the complete coupling of Z-N-Me-Ala-OH to a resin-bound peptide[3].
Caption: Optimized SPPS workflow for the incorporation and validation of Z-N-Me-Ala-OH.
Step 1: Resin Preparation and Deprotection
-
Swell the peptide-resin in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for 30–60 minutes in a fritted reaction vessel[2],[5].
-
Drain the solvent. If the N-terminal residue is Fmoc-protected, add a solution of 20% piperidine in DMF and agitate for 5 minutes. Drain and repeat with a fresh piperidine solution for an additional 15 minutes[2].
-
Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x), finishing with a final DMF wash (5x)[2].
Step 2: Pre-Activation of Z-N-Me-Ala-OH
Causality Check: Pre-activation is crucial. Allowing the active ester to form before introduction to the resin prevents the capping of the resin-bound amine by the coupling reagent itself (e.g., guanidinylation by HATU).
-
In a separate vial, dissolve 4.0 equivalents (relative to resin loading) of Z-N-Me-Ala-OH and 3.9 equivalents of HATU in a minimal volume of anhydrous DMF (approx. 10 mL per gram of resin)[2],[5].
-
Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA) to the solution[5].
-
Allow the mixture to pre-activate at room temperature for 2–5 minutes. A slight color change may be observed, indicating the formation of the active HOAt ester[3].
Step 3: Coupling Reaction
-
Transfer the activated Z-N-Me-Ala-OH solution to the reaction vessel containing the deprotected resin.
-
Agitate gently at room temperature for 1 to 4 hours[2]. For highly hindered sequences, microwave assistance (e.g., 75°C for 10 minutes) can be employed to drive the reaction thermodynamically[6].
-
Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
Step 4: Reaction Monitoring (The Bromophenol Blue Test)
Causality Check: The standard Kaiser (ninhydrin) test is unreliable for monitoring couplings onto N-methylated secondary amines because it relies on the formation of Ruhemann's purple, which strictly requires a primary amine[2]. The Bromophenol Blue test detects basicity and is highly sensitive to unreacted secondary amines[5].
-
Remove a few resin beads and wash them thoroughly with methanol.
-
Add 2 drops of a Bromophenol Blue test solution (prepared by dissolving 250 mg of bromophenol blue in 50 mL of DMF)[5].
-
Observation :
Step 5: Cleavage and Post-Synthesis Processing
Because the Z (Cbz) group is orthogonal to standard Fmoc chemistry, it will not be removed by standard TFA cleavage cocktails[4].
-
Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water) for 2–4 hours at room temperature[2].
-
Filter the resin and precipitate the cleaved, Z-protected peptide in cold diethyl ether[2].
-
Centrifuge, decant the ether, and dry the peptide pellet under vacuum[2].
-
Optional Z-Deprotection: If the free N-terminal methylamine is desired, dissolve the crude peptide in methanol/acetic acid and subject it to catalytic hydrogenation using Pd/C under a hydrogen atmosphere (1 atm) for 2–12 hours.
Sources
Application Note: Optimal Coupling Strategies for Z-N(Me)-Ala-OH in Liquid-Phase Peptide Synthesis (LPPS)
Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, reagent selection, and self-validating protocols for hindered N-methyl amino acid couplings in solution.
Mechanistic Context: The N-Methyl Challenge & Z-Protection
In Liquid-Phase Peptide Synthesis (LPPS), incorporating N-methylated amino acids such as 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid (Z-N(Me)-Ala-OH) presents a formidable synthetic hurdle. The steric hindrance imposed by the N-methyl group severely limits the nucleophilic attack trajectory, leading to sluggish coupling rates and an increased propensity for epimerization.
The Causality of the Z-Protecting Group: Why utilize Z-N(Me)-Ala-OH instead of its Boc-protected counterpart? Under the strongly activating conditions required to force the coupling of hindered N-methyl amino acids, Boc-protected residues frequently decompose into N-carboxyanhydrides (NCAs)[1]. This side reaction drastically reduces yield and complicates purification. The benzyloxycarbonyl (Z or Cbz) group is significantly more resistant to NCA formation, preserving the structural integrity of the activated ester during prolonged reaction times[1].
The LPPS Imperative: Unlike Solid-Phase Peptide Synthesis (SPPS), LPPS relies on the solubility of intermediates. Reactants and reagents exist in a homogeneous liquid phase, which thermodynamically accelerates bimolecular reactions for hindered substrates[1]. However, the critical bottleneck in LPPS is purification: the chosen coupling reagent must generate byproducts that can be quantitatively removed via simple aqueous extraction or precipitation, avoiding tedious and unscalable column chromatography[2].
Reagent Selection for LPPS
A. Propylphosphonic Anhydride (T3P)
T3P has emerged as a premier reagent for LPPS. It activates the carboxylic acid of Z-N(Me)-Ala-OH to form a highly reactive mixed phosphonic anhydride.
-
Causality for LPPS: T3P generates purely water-soluble phosphonic acid byproducts that are effortlessly removed by a mild NaHCO₃ aqueous wash[1]. Furthermore, T3P operates with minimal epimerization, preserving the stereocenter of the activated alanine derivative[3].
B. COMU
COMU is a third-generation uronium-type reagent incorporating an Oxyma leaving group and a morpholino carbon skeleton[4].
-
Causality for LPPS: It exhibits exceptional coupling efficiency for sterically hindered residues, often outperforming HATU[5]. The morpholino group imparts high solubility in organic solvents, and post-coupling, it decomposes into a highly polar, water-soluble morpholino urea byproduct, streamlining the LPPS workup[5].
C. Bis(trichloromethyl)carbonate (BTC / Triphosgene)
For extreme cases—such as coupling Z-N(Me)-Ala-OH to a secondary amine on the growing peptide chain—BTC mediates the in situ formation of an acid chloride. This provides the ultimate electrophilic activation required to overcome severe steric clashes[6].
Quantitative Comparison of Reagents
The following table summarizes the performance metrics of leading coupling reagents specifically for Z-N(Me)-Ala-OH in an LPPS environment.
| Coupling Reagent | Reactivity with N-Me | Epimerization Risk | LPPS Byproduct Removal | Safety Profile |
| T3P | High | Very Low | Excellent (Water-soluble) | Non-explosive, benign |
| COMU | Very High | Low | Excellent (Water-soluble) | Non-explosive |
| HATU | High | Moderate | Poor (Requires chromatography) | Explosive risk |
| BTC | Maximum | Moderate | Good (Volatile/Water-soluble) | Highly toxic (Phosgene gas) |
Visualizations of Reaction Workflows
Caption: T3P-mediated LPPS workflow highlighting aqueous byproduct extraction.
Caption: COMU activation mechanism and byproduct generation in LPPS.
Self-Validating Experimental Protocols
Protocol A: T3P-Mediated Coupling in LPPS
This protocol utilizes Ethyl Acetate (EtOAc) as both the reaction medium and the extraction solvent, creating a seamless, self-contained LPPS workflow.
Reagents:
-
Z-N(Me)-Ala-OH: 1.1 equivalents
-
Amine component (growing peptide chain): 1.0 equivalent
-
T3P (50% w/w solution in EtOAc): 1.5 equivalents
-
N,N-Diisopropylethylamine (DIPEA): 3.0 equivalents
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve the amine component and Z-N(Me)-Ala-OH in anhydrous EtOAc (approx. 10 mL/mmol).
-
Base Addition: Add DIPEA to the stirring solution at 0 °C.
-
Activation: Dropwise, add the T3P solution. Causality: Slow addition at 0 °C prevents localized heating, further suppressing any trace epimerization.
-
Coupling & Self-Validation: Allow the reaction to warm to room temperature. Stir for 2–4 hours. Validation Check: Withdraw a 10 µL aliquot, quench in 100 µL MeCN/H₂O, and analyze via UPLC-MS. Proceed to workup only when the amine peak is <1% AUC.
-
Aqueous Workup:
-
Wash the organic layer 2× with 5% aqueous KHSO₄ (removes excess DIPEA).
-
Wash 3× with saturated aqueous NaHCO₃. Causality: This step hydrolyzes unreacted T3P and quantitatively extracts the phosphonic acid byproducts into the aqueous phase.
-
Wash 1× with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the highly pure N-methyl peptide.
-
Protocol B: COMU-Mediated Coupling with TMP Base
When extreme steric hindrance causes T3P to stall, COMU provides the necessary electrophilic boost. TMP is utilized over DIPEA to safeguard stereochemical integrity.
Reagents:
-
Z-N(Me)-Ala-OH: 1.1 equivalents
-
Amine component: 1.0 equivalent
-
COMU: 1.1 equivalents
-
2,4,6-Trimethylpyridine (TMP): 2.0 equivalents
Step-by-Step Methodology:
-
Pre-Activation: Dissolve Z-N(Me)-Ala-OH and COMU in a minimal volume of anhydrous DMF. Add TMP and stir for 1–2 minutes. Causality: TMP (a weaker, sterically hindered base) is preferred over DIPEA because it significantly suppresses the enolization-driven epimerization of the highly activated Oxyma ester[4].
-
Coupling & Self-Validation: Add the amine component (dissolved in EtOAc). The reaction mixture will transition to a slight yellow/orange tint due to the release of the Oxyma anion. Validation Check: Monitor the disappearance of the active ester via HPLC.
-
Aqueous Workup: Dilute the reaction heavily with EtOAc. Wash 3× with water to remove DMF and the water-soluble morpholino urea byproduct[5]. Follow with standard mild acid/base washes as described in Protocol A.
References
Sources
Application Note: High-Efficiency Coupling and Deprotection Protocol for 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid (Z-N-Me-Ala-OH)
Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Advanced Methodological Protocol & Mechanistic Guide.
Introduction: The Dual Challenge of N-Methylation and Stereopreservation
The incorporation of N-methylated amino acids, such as 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid (commonly known as Z-N-Me-Ala-OH or Cbz-N-methylalanine), is a critical structural modification in modern peptide drug discovery. N-methylation enhances proteolytic stability, increases membrane permeability, and restricts backbone conformation to improve target affinity[1].
However, coupling Z-N-Me-Ala-OH presents two distinct chemical challenges:
-
Steric Hindrance: The bulky N-methyl group severely restricts the conformational space around the activated carboxyl moiety, drastically reducing the rate of nucleophilic attack by the incoming amine[1].
-
Epimerization (Racemization) Risk: Because the coupling rate is suppressed by steric bulk, the activated intermediate has a longer lifespan. This extended duration allows the basic reaction conditions to promote the formation of an oxazolonium intermediate (or direct enolization), leading to the loss of stereochemical integrity at the α -carbon[2].
Mechanistic Rationale & Reagent Selection
To overcome the energetic barrier of coupling a sterically hindered N-methyl amino acid, we must utilize a highly reactive uronium/aminium salt. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard for this application.
The Causality of the Chemistry: When Z-N-Me-Ala-OH is activated by HATU, it forms an OAt-active ester. The nitrogen atom at the 7-position of the HOAt ring exhibits a "neighboring group effect." It acts as an intramolecular general base, hydrogen-bonding with the incoming amine and anchoring it in close proximity to the electrophilic carbonyl carbon. This drastically accelerates the peptide bond formation, outcompeting the slower racemization pathways[3]. We supplement the reaction with exogenous HOAt to prevent the depletion of the active ester species.
To further suppress epimerization, 2,4,6-trimethylpyridine (Collidine) is used instead of standard N,N-Diisopropylethylamine (DIEA). Collidine is basic enough to drive the HATU activation but weak enough to prevent base-catalyzed proton abstraction at the α -carbon[2].
Data Presentation: Coupling Reagent Performance for N-Methyl Amino Acids
| Reagent System | Activation Speed | Coupling Efficiency (Steric) | Epimerization Risk | Recommended Base |
| HATU / HOAt | Very Fast | High (>95%) | Low | Collidine (TMP) |
| HCTU / HOBt | Fast | Moderate (70-85%) | Moderate | DIEA |
| PyBOP / HOAt | Moderate | Moderate to High | Low | DIEA |
| DIC / Oxyma | Fast | High | Low | None (Neutral) |
| DCC / HOBt | Slow | Low (<50%) | High | DIEA |
Table 1: Comparative efficacy of coupling reagents for sterically hindered N-methyl amino acids. Data synthesized from standard peptide chemistry benchmarks[1].
Reaction Pathways and Experimental Workflows
To visualize the chemical and operational logic of this protocol, the following diagrams map the activation mechanism and the step-by-step experimental workflow.
Chemical Activation Pathway
Caption: Mechanistic pathway of Z-N-Me-Ala-OH activation via HATU/HOAt to form the peptide bond.
Experimental Workflow
Caption: Step-by-step experimental workflow from resin preparation to orthogonal Z-group deprotection.
Step-by-Step Protocols
Protocol A: Coupling Z-N-Me-Ala-OH to a Free Amine (Solid-Phase)
Note: This protocol assumes a 0.1 mmol synthesis scale on a solid support. Adjust volumes proportionally for solution-phase synthesis.
Reagents Required:
-
Z-N-Me-Ala-OH (3.0 equivalents, 0.3 mmol)
-
HATU (2.9 equivalents, 0.29 mmol)
-
HOAt (3.0 equivalents, 0.3 mmol)
-
2,4,6-Trimethylpyridine (Collidine) (6.0 equivalents, 0.6 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin containing the free N-terminal amine in 3 mL of anhydrous DMF for 30 minutes. Drain the solvent.
-
Reagent Dissolution: In a clean glass vial, dissolve Z-N-Me-Ala-OH (0.3 mmol), HATU (0.29 mmol), and HOAt (0.3 mmol) in 2 mL of anhydrous DMF.
-
Expert Insight: Using 2.9 eq of HATU relative to 3.0 eq of the amino acid ensures that no unreacted HATU is transferred to the resin, which could otherwise cap the free amine by forming a guanidinium byproduct.
-
-
Activation: Add Collidine (0.6 mmol) to the vial. Vortex briefly. Allow the mixture to pre-activate for exactly 1 minute . Do not exceed this time, as prolonged activation of N-methyl amino acids increases epimerization risk[2].
-
Coupling: Transfer the activated solution immediately to the resin. Agitate gently at room temperature for 2 to 4 hours.
-
Washing: Drain the reaction mixture. Wash the resin thoroughly: DMF (5 × 1 min), DCM (3 × 1 min), and DMF (3 × 1 min)[1].
-
Validation: Perform a Kaiser test (for primary amines) or a Chloranil test (if coupling onto a secondary amine). If the test is positive (indicating unreacted amines), repeat steps 2-5 (Double Coupling) before proceeding.
Protocol B: Orthogonal Deprotection of the Z (Cbz) Group
Unlike Fmoc (removed by piperidine) or Boc (removed by TFA), the Z-group is highly stable to standard peptide synthesis conditions. It must be removed via catalytic hydrogenolysis[4].
Reagents Required:
-
10% Palladium on Carbon (Pd/C) catalyst (10-20 mol% relative to peptide)
-
Hydrogen gas (H 2 ) balloon
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
Procedure:
-
Cleavage (If Solid Phase): Cleave the fully assembled, Z-protected peptide from the resin using standard TFA protocols (if applicable) and precipitate in cold ether. Dry the crude peptide.
-
Dissolution: Dissolve the Z-protected peptide in 10-20 mL of Methanol per gram of substrate in a round-bottom flask equipped with a magnetic stir bar[5].
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst. Safety Note: Dry Pd/C is pyrophoric. Adding it to methanol under ambient air can ignite solvent vapors. Flush the flask with Nitrogen/Argon prior to addition.
-
Hydrogenation: Seal the flask with a septum. Insert a needle attached to a hydrogen-filled balloon. Evacuate the flask briefly under vacuum and backfill with H 2 . Repeat this purge cycle three times to ensure a pure H 2 atmosphere[4].
-
Reaction: Stir the suspension vigorously at room temperature for 2 to 16 hours. Monitor the disappearance of the starting material via LC-MS.
-
Work-up: Once complete, filter the reaction mixture through a tightly packed pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional Methanol[5].
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected, N-methylated peptide.
Troubleshooting & Expert Insights
-
Incomplete Coupling: If the Chloranil test remains positive after a double coupling, steric hindrance is severely impeding the reaction. Solution: Implement Microwave-Assisted Peptide Synthesis (MAPS). Heating the reaction to 50°C for 20-30 minutes under microwave irradiation provides the thermodynamic energy required to overcome the steric clash of the N-methyl group[6].
-
Catalyst Poisoning during Deprotection: If hydrogenolysis (Protocol B) stalls, the Pd/C catalyst may be poisoned by trace sulfur compounds or residual scavengers from the TFA cleavage step. Solution: Filter the stalled reaction, add fresh Pd/C, and re-subject to hydrogen[5]. Alternatively, if the sequence contains Cysteine or Methionine, catalytic hydrogenolysis will fail; you must use strong acidolysis (e.g., HF or TFMSA) to remove the Z-group.
References
-
[6] A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides. ResearchGate. Available at:[Link]
-
[3] N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. PubMed Central (NIH). Available at:[Link]
-
[2] Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Sources
Comprehensive Application Note: Site-Specific N-Methylation in Peptide Synthesis Using Z-N-Me-Ala-OH Precursors
Executive Summary & Rationale
The development of peptide-based therapeutics is frequently hindered by two major pharmacokinetic liabilities: rapid proteolytic degradation and poor membrane permeability. Site-specific N-methylation of the peptide backbone is a transformative structural modification that directly addresses these challenges[1],[2]. By replacing the amide hydrogen with a methyl group, researchers can sterically shield the peptide bond from peptidases, eliminate hydrogen-bond donors to enhance lipophilicity, and enforce specific bioactive conformations (such as β -turns)[3],[4].
While global or on-resin N-methylation strategies (e.g., the Fukuyama-Mitsunobu approach) are available, they often suffer from incomplete conversions, sequence-dependent side reactions, and incompatibility with sensitive functional groups[5],[6]. Utilizing pre-methylated, orthogonally protected building blocks like 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid (Z-N-Me-Ala-OH) offers a highly controlled, site-specific alternative[7],[8]. This guide details the mechanistic rationale and optimized protocols for deploying Z-N-Me-Ala-OH in peptide synthesis.
Pharmacological impact of site-specific N-methylation on peptide therapeutics.
Mechanistic Insights: Overcoming Steric Hindrance
The incorporation of Z-N-Me-Ala-OH presents distinct chemical challenges driven by the steric bulk of the N-methyl group[9].
The Challenge of Carboxyl Activation
When coupling Z-N-Me-Ala-OH to a growing peptide chain, the N-methyl group reduces the electrophilicity of the activated carboxylate and physically impedes the approach of the incoming nucleophile (amine)[9],[1]. Standard uronium reagents like HBTU often result in sluggish kinetics, leading to incomplete couplings or promoting side reactions such as racemization via oxazolone intermediates[9].
Expert Choice: To overcome this, phosphonium-based coupling reagents such as PyBroP are highly recommended[9]. Unlike uronium reagents (e.g., HATU), PyBroP does not carry the risk of capping the unreacted amine with a guanidinium byproduct during slow couplings, making it ideal for sterically demanding N-methylated systems.
The Strategic Advantage of the Z (Cbz) Protecting Group
The Benzyloxycarbonyl (Z or Cbz) group provides critical orthogonality[1],[8]. In Fmoc-based synthesis, the basic conditions (20% piperidine) used for deprotection can trigger premature diketopiperazine (DKP) formation when an N-methylated secondary amine is exposed. Because the Z-group is cleaved under neutral, reductive conditions (catalytic hydrogenolysis) or strongly acidic conditions, it prevents base-catalyzed DKP formation, making Z-N-Me-Ala-OH exceptionally valuable for solution-phase synthesis of complex or cyclic peptides[3],[2].
Data Presentation: Properties & Reagent Selection
Table 1: Physicochemical Properties of Z-N-Me-Ala-OH
| Property | Value | Reference |
| IUPAC Name | 2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid | [7] |
| CAS Number | 21691-41-8 | [10],[8] |
| Molecular Formula | C₁₂H₁₅NO₄ | [7],[10] |
| Molecular Weight | 237.25 g/mol | [7],[8] |
| Melting Point | 54 - 56 °C | [10] |
Table 2: Coupling Reagent Matrix for N-Methylated Systems
| Reagent | Chemical Class | Efficacy on Hindered Amines | Risk of Amine Capping | Recommended Application |
| PyBroP | Phosphonium | Very High | Low (No guanidinylation) | N-Me to N-Me couplings; highly hindered residues[9]. |
| HATU | Uronium/Aminium | High | Moderate | Standard coupling of Z-N-Me-Ala-OH to primary amines[9]. |
| DIC / Oxyma | Carbodiimide | Moderate | Low | Routine elongation; cost-effective for less hindered steps. |
| Acid Chlorides | Acyl Chloride | Extreme | High (Requires strict control) | Refractory couplings onto the deprotected N-Me amine[3]. |
Experimental Protocols: A Self-Validating Workflow
The following protocols establish a self-validating system for the incorporation, deprotection, and elongation of Z-N-Me-Ala-OH in solution-phase or hybrid peptide synthesis.
Step-by-step workflow for the incorporation and elongation of Z-N-Me-Ala-OH.
Protocol 1: Activation and Coupling of Z-N-Me-Ala-OH
Objective: Form a peptide bond between the carboxyl group of Z-N-Me-Ala-OH and a free primary amine.
-
Preparation: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Z-N-Me-Ala-OH (1.0 - 1.2 eq.) and the amine component (1.0 eq.) in anhydrous DCM or DMF[9].
-
Cooling: Cool the solution to 0 °C using an ice bath to minimize epimerization during the initial activation phase[9].
-
Activation: Add PyBroP (1.0 eq.) to the mixture. Slowly add Diisopropylethylamine (DIEA) (3.0 eq.) dropwise[9].
-
Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours[9].
-
Self-Validation (Reaction Monitoring): Monitor the reaction via LC-MS. Look for the disappearance of the amine component mass and the appearance of the product mass ( Mamine+237.25−18 ). If performing this on a solid support, utilize the Ninhydrin (Kaiser) Test ; a successful coupling will shift the resin color from deep blue to yellow/colorless.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[9].
Protocol 2: Deprotection of the Z-Group (Solution Phase)
Objective: Expose the N-methyl secondary amine for subsequent elongation without triggering DKP formation.
-
Setup: Dissolve the purified Z-protected peptide in HPLC-grade Methanol or Ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 10% w/w relative to the peptide). Caution: Pd/C is pyrophoric when dry; add under an inert atmosphere.
-
Hydrogenolysis: Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon. Stir vigorously at room temperature for 2–12 hours.
-
Self-Validation: Monitor via TLC or LC-MS. The complete cleavage of the Z-group is confirmed by a mass shift of -134 Da (loss of the Cbz group).
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite thoroughly with Methanol and concentrate the filtrate.
Protocol 3: Elongation onto the N-Methylated Amine
Objective: Couple the next amino acid onto the highly hindered secondary N-methyl amine.
Causality Note: Acylating a secondary amine is thermodynamically and kinetically challenging. Standard reagents will fail. You must use highly reactive species[3],[4].
-
Activation: Pre-activate the next protected amino acid (e.g., Fmoc-Xaa-OH, 2.0 eq.) using PyBroP (2.0 eq.) and DIEA (4.0 eq.) in minimal DMF for 5 minutes.
-
Coupling: Add the activated amino acid to the deprotected N-methyl peptide from Protocol 2.
-
Extended Reaction: Stir at room temperature for 12–24 hours. Sterically hindered N-methyl couplings require significantly extended reaction times[4].
-
Self-Validation (Chloranil Test): The standard Ninhydrin test cannot detect secondary amines. To validate the completion of this coupling, perform a Chloranil Test .
-
Positive Result (Incomplete): Blue/green color indicates unreacted secondary amine.
-
Negative Result (Complete): Yellow/colorless indicates successful acylation. If positive, perform a double coupling with fresh reagents[4].
-
References
-
ACS Publications . "Site-Selective N-Methylation of Peptides on Solid Support." URL: [Link]
-
PMC . "Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods." URL:[Link]
-
ACS Publications . "N-Methylation of Peptides on Selected Positions during the Elongation of the Peptide Chain in Solution Phase." URL:[Link]
-
PubChem . "2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid." URL: [Link]
-
PubMed . "Synthesis of N-methylated cyclic peptides." URL:[Link]
-
LookChem . "Cas 21691-41-8, Z-MEALA-OH." URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid | C12H15NO4 | CID 285413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 21691-41-8: N-[(benzyloxy)carbonyl]-N-methylalanine [cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lookchem.com [lookchem.com]
Application Notes & Protocols: Leveraging Z-N-Me-Ala-OH for Enhanced Stability and Efficacy in Targeted Drug Delivery Systems
Abstract
The strategic incorporation of N-methylated amino acids into peptide-based therapeutics is a cornerstone of modern drug design, aimed at overcoming inherent pharmacokinetic limitations. This guide provides a comprehensive technical overview and detailed protocols for the application of N-benzyloxycarbonyl-N-methyl-L-alanine (Z-N-Me-Ala-OH) in the development of targeted drug delivery systems. We will explore the rationale behind using this modified amino acid to enhance proteolytic resistance and modulate peptide conformation, ultimately leading to more robust and effective therapeutic conjugates. These notes are intended for researchers, chemists, and drug development professionals seeking to innovate in the field of peptide-drug conjugates (PDCs) and other targeted therapies.
The Rationale: Why Incorporate N-Methylated Amino Acids?
Peptides are exquisite targeting ligands due to their high specificity, low immunogenicity, and ease of synthesis.[1][2][3] However, their therapeutic potential is often hindered by rapid degradation by proteases in vivo. N-methylation, the substitution of the amide proton with a methyl group, is a subtle yet powerful modification that directly addresses this challenge.
Key Advantages of N-Methylation:
-
Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance that shields the adjacent peptide bond from cleavage by peptidases, significantly increasing the in-vivo half-life of the peptide.[4][5][6][7]
-
Improved Pharmacokinetics: This increased stability, coupled with enhanced membrane permeability, can lead to improved oral bioavailability for certain peptides.[4][8][9]
-
Conformational Control: N-methylation restricts the conformational freedom of the peptide backbone.[9] This can be leveraged to lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for the target receptor.
-
Reduced Aggregation: By disrupting interchain hydrogen bonding, N-methylation can improve the solubility of hydrophobic peptides.[5]
Z-N-Me-Ala-OH serves as an ideal building block for this purpose. The N-terminal benzyloxycarbonyl (Z) group is a well-established protecting group in solution-phase peptide synthesis, allowing for controlled, stepwise assembly of the targeting ligand.
Conceptual Framework: Designing a Z-N-Me-Ala-OH-Enhanced Drug Conjugate
A typical targeted drug delivery system, such as a Peptide-Drug Conjugate (PDC), consists of three core components: a targeting peptide, a linker, and a cytotoxic payload. Incorporating Z-N-Me-Ala-OH into the peptide backbone enhances the stability of the targeting moiety itself, ensuring it reaches its destination intact.
Figure 1: Conceptual diagram of a Peptide-Drug Conjugate incorporating Z-N-Me-Ala-OH for enhanced stability.
Protocol I: Synthesis of a Dipeptide with Z-N-Me-Ala-OH
The primary challenge in coupling N-methylated amino acids is the steric hindrance around the secondary amine, which slows reaction kinetics.[8][9] Therefore, the choice of coupling reagent is critical to achieve high yield and minimize racemization. This protocol details a standard solution-phase synthesis of a dipeptide, Z-N-Me-Ala-Gly-OMe, as a model.
Scientist's Note: The use of highly efficient coupling reagents is paramount. Carbodiimides like DCC can be effective but often require additives like HOBt to suppress side reactions. For more demanding couplings, uronium/aminium salts such as HATU are preferred due to their high reactivity and lower risk of racemization.[5]
Comparative Performance of Common Coupling Reagents
| Coupling Reagent | Advantages | Disadvantages | Recommended Use |
| DCC/HOBt | Cost-effective, widely used. | Forms insoluble DCU byproduct, moderate risk of racemization. | Less sterically hindered couplings. |
| EDC/HOBt | Water-soluble carbodiimide, easy workup. | Similar reactivity to DCC. | Aqueous phase or standard organic synthesis. |
| HATU/DIEA | Very high reactivity, low racemization, fast reaction times. | Higher cost, requires careful handling. | Sterically hindered couplings, including N-methylated amino acids.[5] |
| PyBroP/DIEA | Powerful phosphonium salt reagent. | Can be less efficient for some sequences, higher cost. | Demanding couplings where other reagents fail.[8] |
Procedure: Synthesis via HATU Coupling
Materials:
-
Z-N-Me-Ala-OH (1.0 eq)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.05 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.05 eq)
-
N,N-Diisopropylethylamine (DIEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc), 1M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Magnetic stirrer, round-bottom flasks, inert atmosphere (Nitrogen or Argon)
Step-by-Step Protocol:
-
Prepare the Amine Component: In a flask, dissolve H-Gly-OMe·HCl (1.05 eq) in anhydrous DMF. Add DIEA (1.0 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature to form the free amine.
-
Activate the Carboxylic Acid: In a separate flask under an inert atmosphere, dissolve Z-N-Me-Ala-OH (1.0 eq) in anhydrous DMF. Add HATU (1.05 eq) and the remaining DIEA (2.0 eq). Stir the solution at room temperature for 10-15 minutes. This pre-activation step is crucial for efficient coupling.
-
Coupling Reaction: Slowly add the activated Z-N-Me-Ala-OH solution to the free amine solution from Step 1.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure dipeptide.
Characterization:
-
LC-MS: Confirm the molecular weight of the synthesized dipeptide (Z-N-Me-Ala-Gly-OMe).
-
¹H NMR: Confirm the structure and assess purity.
Protocol II: Conjugation to a Drug Payload and a Targeting Ligand
This protocol provides a general workflow for conjugating a peptide containing Z-N-Me-Ala-OH to a drug molecule and then to a larger targeting ligand, such as an antibody fragment, to create a more complex delivery system. This example uses NHS-ester chemistry for amine-reactive coupling.
Figure 2: General workflow for the synthesis and conjugation of a Z-N-Me-Ala-OH containing peptide to a drug and targeting ligand.
Procedure: Amine-Reactive Conjugation
Materials:
-
Purified peptide containing Z-N-Me-Ala-OH and a free amine (e.g., lysine side chain or N-terminus)
-
Drug payload activated as an N-Hydroxysuccinimide (NHS) ester
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0-8.5
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
-
Purification: Reverse-Phase HPLC (RP-HPLC) system
Step-by-Step Protocol:
-
Dissolution: Dissolve the amine-containing peptide in the Reaction Buffer.
-
Conjugation: Add the Drug-NHS ester (typically 3-5 molar excess) to the peptide solution. The slightly alkaline pH facilitates the reaction between the NHS ester and the primary amine.
-
Incubation: Gently agitate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add Quenching Buffer to the reaction to a final concentration of 50 mM to quench any unreacted NHS ester.[10] Incubate for 30 minutes.
-
Purification: Purify the resulting peptide-drug conjugate using RP-HPLC to remove unreacted drug, peptide, and quenching agent.
-
Lyophilization: Lyophilize the pure fractions to obtain the final conjugate as a solid powder.
Quality Control:
| Analysis Method | Specification | Purpose |
| RP-HPLC | Purity > 95% | To determine the purity of the final conjugate and separate it from starting materials. |
| LC-MS / MALDI-TOF | Observed mass matches theoretical mass ± 1 Da | To confirm the successful conjugation of the drug to the peptide and verify identity. |
| Drug-to-Peptide Ratio | Varies by design (e.g., 1.0 ± 0.1) | To quantify the average number of drug molecules conjugated per peptide. |
Protocol III: In Vitro Biological Evaluation
The ultimate test of a targeted drug delivery system is its ability to selectively kill target cells while sparing non-target cells.
Procedure: Cell Viability (MTT) Assay
-
Cell Seeding: Seed two cell lines in 96-well plates: one that overexpresses the target receptor (Target Cells) and one that does not (Non-Target Cells). Allow cells to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the free drug and the peptide-drug conjugate. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound in both cell lines.
Hypothetical In Vitro Cytotoxicity Data
| Compound | Target Cell Line IC₅₀ (nM) | Non-Target Cell Line IC₅₀ (nM) | Selectivity Index (Non-Target IC₅₀ / Target IC₅₀) |
| Free Drug (e.g., Doxorubicin) | 150 | 180 | 1.2 |
| Z-N-Me-Ala-OH Conjugate | 25 | 1,500 | 60.0 |
Interpretation: The hypothetical data demonstrates the success of the targeted system. The Z-N-Me-Ala-OH conjugate shows significantly higher potency (lower IC₅₀) against the target cells compared to the free drug. Crucially, its toxicity is much lower in non-target cells, resulting in a high selectivity index, which is the primary goal of targeted drug delivery.[11][12]
Conclusion
Z-N-Me-Ala-OH is a valuable synthetic building block for enhancing the therapeutic potential of peptide-based drug delivery systems. Its incorporation directly addresses the critical issue of proteolytic instability, a major hurdle in peptide drug development. The protocols outlined here provide a framework for the synthesis, conjugation, and evaluation of such enhanced therapeutics. By leveraging the unique properties of N-methylated amino acids, researchers can develop more stable, selective, and ultimately more effective targeted treatments for a range of diseases.
References
- Peptide-Enabled Targeted Delivery Systems for Therapeutic Applic
- Peptide-Mediated Nanocarriers for Targeted Drug Delivery: Developments and Str
- Advances in peptide-based nanocarriers for targeted drug delivery. Dove Medical Press.
- Recent Innovations in Peptide Based Targeted Drug Delivery to Cancer Cells. PMC - NIH.
- Peptide ligand-mediated targeted drug delivery of nanomedicines. RSC Publishing.
- Application Note: Activation of Z-N-Me-Ala-OH Carboxyl Group for Peptide Synthesis. Benchchem.
- Application Notes and Protocols for the Coupling of Cbz-MeAla-OH in Peptide Synthesis. Benchchem.
- N-Methyl Amino Acids Archives. Aapptec Peptides.
- N-Methyl
- N-Methyl Amino Acids. Enamine.
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed.
- Z-N-Me-Ala-OH. MedChemExpress.
- Z-N-Me-Ala-OH ≥98.0% (HPLC). Sigma-Aldrich.
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
- Application Notes and Protocols for the Synthesis of Antibody-Drug Conjug
Sources
- 1. mdpi.com [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Peptide ligand-mediated targeted drug delivery of nanomedicines - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
preventing racemization during 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid coupling
Welcome to the technical support center for peptide synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization during the coupling of 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid (N-Cbz-N-methyl-L-alanine). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your research.
The Challenge: Racemization in N-Methylated Amino Acids
N-methylated amino acids, such as N-Cbz-N-methyl-L-alanine, are crucial building blocks in the synthesis of therapeutic peptides, offering enhanced proteolytic stability and conformational rigidity. However, their incorporation presents a significant challenge: a heightened risk of racemization at the α-carbon during the carboxyl group activation and coupling steps.
Unlike their N-H counterparts, N-acyl N-methyl amino acids cannot form the typical 5(4H)-oxazolone intermediate, which is a primary pathway for racemization.[1][2] Instead, racemization is believed to proceed through the formation of a planar, achiral oxazolonium salt or via direct enolization (α-proton abstraction by a base).[1][3] This makes the choice of coupling reagents, additives, base, and reaction conditions critically important to maintain the stereochemical integrity of the final peptide.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why is my N-Cbz-N-methyl-L-alanine residue showing significant epimerization after coupling?
A1: Significant epimerization typically stems from suboptimal activation or reaction conditions. Key factors include:
-
The Coupling Reagent: Carbodiimides like DCC or EDC, when used without racemization-suppressing additives, can lead to highly reactive intermediates that are prone to racemization.[3]
-
The Base: Strong, non-sterically hindered organic bases (e.g., triethylamine, DIPEA) can directly abstract the α-proton, leading to racemization.[4][5] The basicity and steric hindrance of the base are critical factors.[4]
-
Reaction Temperature: Higher temperatures accelerate the rate of both the desired coupling reaction and the undesired racemization.[3][6]
-
Solvent Polarity: Polar solvents can sometimes promote racemization.[1][3]
Q2: I am using HBTU, which is a standard uronium salt. Why am I still observing racemization?
A2: While uronium salts like HBTU are generally superior to simple carbodiimides, they are not immune to causing racemization, especially with sensitive residues. HBTU forms an HOBt active ester in situ. While HOBt helps suppress racemization, more effective additives and corresponding coupling reagents now exist.[4][7] For particularly sensitive couplings, reagents based on HOAt (e.g., HATU) or OxymaPure (e.g., COMU) offer superior suppression of racemization.[8][9][10] The choice of base used with the uronium salt also plays a crucial role.[5]
Q3: Can I use a carbodiimide like DIC for this coupling?
A3: Yes, but never alone . Carbodiimides generate a highly reactive O-acylisourea intermediate that is highly susceptible to racemization.[3][7] To use DIC effectively and safely, it is essential to include a racemization-suppressing additive. The additive reacts with the O-acylisourea to form a more stable, yet still reactive, active ester that is less prone to racemization.[7][11]
Q4: What is the mechanistic difference between HOBt, HOAt, and OxymaPure in preventing racemization?
A4: All three additives work by forming active esters that are more stable and less prone to racemization than the initial O-acylisourea intermediate formed by carbodiimides.[11]
-
HOBt (1-Hydroxybenzotriazole): The historical standard. It effectively suppresses racemization but can be outperformed by newer additives.[4]
-
HOAt (1-Hydroxy-7-azabenzotriazole): The nitrogen atom at the 7-position provides anchimeric assistance (neighboring group participation) during the aminolysis step, which accelerates the desired coupling reaction. This faster reaction rate can outcompete the rate of racemization, resulting in a cleaner product.
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to benzotriazole-based additives.[7] It forms a highly reactive oxime ester. Studies have shown OxymaPure to be superior to HOBt and often comparable or even better than HOAt in suppressing racemization and improving yields.[7][8][9]
Troubleshooting Guide: A Systematic Approach to Minimizing Racemization
If you are encountering unacceptable levels of racemization, follow this systematic workflow. The core principle is to create conditions that favor the rapid formation of the desired amide bond while minimizing the lifetime of racemization-prone intermediates.
Step 1: Optimize Your Coupling Reagent and Additive
The choice of coupling reagent is the most critical factor. For a sensitive amino acid like N-Cbz-N-methyl-L-alanine, onium salts (phosphonium or uronium) are strongly recommended over carbodiimides used alone.
Recommended Reagents
| Reagent Class | Examples | Rationale & Key Advantages |
| Phosphonium Salts | PyAOP, PyBOP | Generally give cleaner reactions and do not cause guanidinylation of the N-terminus, a side reaction possible with uronium salts.[12] |
| Uronium/Aminium Salts | COMU, HATU | Highly efficient and fast-acting. COMU (based on Oxyma) and HATU (based on HOAt) are considered gold standards for difficult couplings with minimal racemization.[8][10] They are generally superior to older reagents like HBTU.[8] |
| Carbodiimides + Additives | DIC + OxymaPure, DIC + HOAt | A cost-effective option. The key is the additive. OxymaPure is an excellent, safe, and highly effective choice for suppressing racemization.[7][9] |
Step 2: Select the Appropriate Base
The base neutralizes protonated species and catalyzes the reaction, but it can also be the primary cause of racemization via direct α-proton abstraction. The ideal base has low basicity and high steric hindrance.[4]
Base Selection Hierarchy (From Best to Worst)
| Base | pKa | Steric Hindrance | Comments |
| 2,4,6-Collidine (TMP) | 7.43 | High | Often the best choice for minimizing racemization due to its high steric bulk and moderate basicity.[4][13] |
| N-Methylmorpholine (NMM) | 7.38 | Moderate | A good alternative to collidine, weaker and less hindered than DIPEA.[4] |
| N,N-Diisopropylethylamine (DIPEA) | 10.1 | High | Commonly used, but its higher basicity increases the risk of racemization compared to TMP or NMM.[4][5][14] Use with caution. |
| Triethylamine (TEA) | 10.75 | Low | Not Recommended. Its low steric hindrance and high basicity significantly promote racemization.[4] |
Step 3: Control Reaction Temperature and Solvent
-
Lower the Temperature: Perform the activation (pre-activation) and coupling steps at 0 °C. Lower temperatures slow down the rate of racemization more significantly than the rate of coupling.[6]
-
Solvent Choice: Dichloromethane (DCM) or Dimethylformamide (DMF) are standard. While polar solvents can sometimes promote racemization, DMF is often necessary for solubility.[1][3] If using DMF, ensure it is high quality and anhydrous.
Experimental Protocol: Recommended Low-Racemization Coupling
This protocol incorporates the best practices discussed above for coupling N-Cbz-N-methyl-L-alanine to an amino-component (e.g., H-Xxx-OR).
Materials:
-
N-Cbz-N-methyl-L-alanine (1.0 equiv)
-
Amino-component (1.0 - 1.2 equiv)
-
Coupling Reagent (e.g., COMU) (1.05 equiv)
-
Base (e.g., 2,4,6-Collidine or NMM) (2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., DCM or DMF)
Procedure:
-
Dissolution: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve N-Cbz-N-methyl-L-alanine (1.0 equiv) and the coupling reagent (e.g., COMU, 1.05 equiv) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Pre-activation: Add the base (e.g., 2,4,6-Collidine, 2.0 equiv) to the cooled solution. Stir for 5-10 minutes at 0 °C. This "pre-activation" step forms the active ester.
-
Coupling: Dissolve the amino-component (1.1 equiv) in a minimal amount of anhydrous DMF. If the amino-component is a hydrochloride or TFA salt, add an additional equivalent of base. Add this solution to the activated acid mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting reagent.
-
Work-up: Upon completion, proceed with a standard aqueous work-up to remove excess reagents and byproducts.
Visualization of Key Processes
Racemization Pathway for N-Acyl, N-Methyl Amino Acids
Caption: Racemization via an achiral oxazolonium intermediate.
Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting racemization.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Science Publishing. [Link]
-
N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Science Publishing. [Link]
-
Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Phosphonium Salts. Thieme Chemistry. [Link]
-
TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules. [Link]
-
Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. ResearchGate. [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. National Center for Biotechnology Information. [Link]
-
Coupling Reagents. Luxembourg Bio Technologies. [Link]
-
Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. Taylor & Francis Online. [Link]
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. [Link]
-
4-Methoxybenzyloxymethyl group as an N π-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy. ResearchGate. [Link]
-
TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Royal Society of Chemistry. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. mdpi.com [mdpi.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
Technical Support Center: Overcoming Steric Hindrance in Amide Bond Formation with N-Methylated Amino Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid (Cbz-Me-Ala-OH), is a cornerstone of modern medicinal chemistry. This modification can significantly enhance the therapeutic properties of peptides by increasing metabolic stability, improving membrane permeability, and inducing conformational rigidity.[1] However, the very feature that provides these benefits—the N-methyl group—also introduces significant steric hindrance, making the formation of the subsequent amide bond a formidable synthetic challenge.[2][3] This often results in slow reaction times, incomplete couplings, and an increased risk of racemization.[1][2]
This technical support guide provides a comprehensive resource for overcoming the challenges associated with coupling sterically hindered N-methylated amino acids. It offers in-depth troubleshooting advice, detailed experimental protocols, and a comparative analysis of coupling reagents to empower researchers to select the optimal conditions for their specific synthetic needs.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to couple N-methylated amino acids like Cbz-Me-Ala-OH?
The primary challenge is two-fold: steric hindrance and reduced nucleophilicity. The methyl group on the amide nitrogen physically blocks the approach of the activated carboxylic acid, slowing down the rate of peptide bond formation.[2][4] Additionally, the secondary amine of an N-methylated residue is inherently less nucleophilic than a primary amine, further impeding the reaction.[4]
Q2: My standard coupling protocol with DCC or DIC is failing. What should I do?
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often insufficiently reactive for sterically hindered couplings.[4][5] It is highly recommended to switch to more potent in-situ activating reagents.[5] High-reactivity uronium/aminium salts (e.g., HATU, HCTU, COMU) or phosphonium salts (e.g., PyAOP, PyBOP) are the preferred choice for these challenging couplings.[4][6]
Q3: Which coupling reagent is the most effective for N-methylated residues?
For difficult couplings, uronium/aminium or phosphonium salt reagents are generally recommended.[2]
-
Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective.[4] HATU is particularly favored as it forms highly reactive OAt esters.[5]
-
Phosphonium Salts: PyAOP and PyBOP are excellent choices, especially when used with an additive like HOAt.[4][7] For particularly stubborn couplings, the more reactive PyBrOP can be employed.[4][8]
Q4: I'm performing solid-phase peptide synthesis (SPPS). Can I use the standard ninhydrin test to monitor the coupling to an N-methylated amine?
No, the ninhydrin test is unreliable for secondary amines as it typically yields a weak or no color change.[4] The recommended alternative for monitoring these couplings on a solid support is the bromophenol blue test.[4][9] A blue to green color indicates an incomplete reaction, while a yellow color signifies completion.[4]
Q5: What is "double coupling," and when should I use it?
Double coupling is a technique where the coupling reaction is performed twice with a fresh solution of the activated amino acid and coupling reagents.[5] This is a common and effective strategy to drive sterically hindered reactions to completion and is often necessary when coupling N-methylated amino acids.[5]
Q6: How can I minimize the risk of racemization during these difficult couplings?
Racemization is a significant concern, especially with prolonged reaction times and the use of highly activating reagents.[2][10] Several factors can help mitigate this risk:
-
Choice of Reagent: Reagents like HATU and COMU are known to suppress racemization effectively.[2][11] The use of additives like HOAt is also beneficial.[12]
-
Base Selection: The choice of base can influence racemization. Less sterically hindered and stronger bases like triethylamine (TEA) may increase racemization compared to bulkier bases like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.[13]
-
Temperature Control: While gentle heating can sometimes improve coupling efficiency, it should be used cautiously as it can also increase the rate of racemization.[5]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Probable Cause | Recommended Solution(s) |
| Low or No Product Yield | Ineffective coupling reagent. | Switch from standard carbodiimides (DCC, DIC) to a high-reactivity uronium/aminium salt (HATU, HCTU, COMU) or a phosphonium salt (PyBOP, PyAOP).[2][4] For extremely difficult couplings, consider PyBrOP.[4] |
| Insufficient reaction time. | Increase the coupling reaction time, potentially to several hours or overnight.[5] | |
| Incomplete Fmoc-deprotection on solid phase. | Increase the time or repetitions of the piperidine treatment for Fmoc removal. Steric hindrance can also impede this step.[4] | |
| Peptide aggregation on solid support. | Use chaotropic salts or switch to a better solvating solvent like N-Methyl-2-pyrrolidone (NMP) instead of or mixed with Dimethylformamide (DMF).[4] | |
| Presence of Deletion Sequences | Incomplete coupling reaction. | Perform a "double coupling" by repeating the coupling step with fresh reagents.[5] |
| Chain termination by guanidinylation. | This can occur when using an excess of uronium/aminium reagents like HATU.[1] Minimize the excess of the coupling reagent and keep pre-activation times short.[4] | |
| Epimerization/Racemization of the Product | Prolonged reaction time or elevated temperature. | Optimize the reaction time and avoid excessive heating.[5] |
| Inappropriate base. | Use a sterically hindered, non-nucleophilic base such as DIPEA or 2,4,6-collidine.[13] | |
| Highly activating conditions. | While potent reagents are necessary, ensure the use of additives known to suppress racemization, such as HOAt.[12] For solution-phase couplings where epimerization is a major concern, the use of WSCI with CuCl₂ has been recommended.[2] |
Comparative Analysis of Recommended Coupling Reagents
| Reagent | Reagent Type | Activating Group | Reactivity | Key Advantages | Potential Drawbacks |
| HATU | Uronium/Aminium Salt | OAt ester | Very High | Highly efficient for hindered couplings, good suppression of racemization.[2] | Higher cost, can cause guanidinylation of the N-terminus if used in large excess.[1][14] |
| HCTU | Uronium/Aminium Salt | O-6-ClBt ester | High | More reactive than HBTU, good for many difficult couplings.[5] | |
| COMU | Uronium/Aminium Salt | Oxyma ester | Very High | Excellent solubility and stability, high efficiency with reduced racemization, safer byproducts.[15][16][17] | |
| PyBOP | Phosphonium Salt | OBt ester | High | Efficient coupling, byproducts are less hazardous than those of BOP.[8] | Can be less effective than HATU for the most challenging couplings. |
| PyBrOP | Phosphonium Salt | Extremely High | Very effective for the most sterically demanding couplings, including N-methyl amino acids.[4][8] | Higher cost, should be handled with care. |
Experimental Protocols
Protocol 1: Solution-Phase Coupling of Cbz-Me-Ala-OH using HATU
This protocol describes a general procedure for the coupling of Cbz-Me-Ala-OH to an amino acid ester in solution.
Materials:
-
Cbz-Me-Ala-OH
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Cbz-Me-Ala-OH (1 equivalent) and HATU (1.05 equivalents) in anhydrous DMF.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.1 equivalents) in anhydrous DMF and add DIPEA (2.2 equivalents) to neutralize the salt and provide the catalytic base.
-
Cool the Cbz-Me-Ala-OH/HATU solution to 0 °C in an ice bath.
-
Slowly add the amino acid ester/DIPEA solution to the cooled Cbz-Me-Ala-OH/HATU solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling of an N-Methylated Amino Acid using HATU
This protocol outlines the steps for coupling an Fmoc-protected N-methylated amino acid onto a resin-bound peptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-N-methyl amino acid
-
HATU
-
DIPEA
-
Peptide synthesis grade DMF
Procedure (based on a 0.1 mmol scale):
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.[9]
-
Pre-activation: In a separate vial, dissolve the Fmoc-N-methyl amino acid (4 equivalents) and HATU (3.9 equivalents) in DMF.[9] Add DIPEA (8 equivalents) to this solution.[9] Allow the pre-activation to proceed for 2-5 minutes at room temperature.[9]
-
Coupling: Add the activated amino acid solution to the swollen, deprotected resin.[1]
-
Reaction: Agitate the reaction vessel for 1-4 hours at room temperature. For particularly difficult couplings (e.g., coupling to another N-methyl residue), longer reaction times or a second coupling may be necessary.[1][9]
-
Monitoring: Take a small sample of the resin, wash thoroughly, and perform the bromophenol blue test to check for completion.[4] A yellow color indicates a complete reaction.
-
Recoupling (if necessary): If the bromophenol blue test is positive (blue/green), the coupling is incomplete. Filter the resin, wash with DMF, and repeat steps 2-4.[4]
-
Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[1]
Visualizing the Workflow and Mechanisms
Decision Tree for Coupling Reagent Selection
Caption: Decision tree for selecting a coupling reagent.
General Mechanism of HATU-Mediated Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jpt.com [jpt.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. peptidechemistry.org [peptidechemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage Conditions for Peptides Containing N-Cbz-N-methylalanine
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing challenges with the deprotection and cleavage of peptides containing N-Cbz-N-methylalanine.
The incorporation of N-methylated amino acids is a powerful strategy to enhance proteolytic stability and membrane permeability. However, the N-methyl group introduces severe steric hindrance and alters the conformational landscape of the peptide backbone, complicating the removal of the Carboxybenzyl (Cbz/Z) protecting group. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your cleavage workflows.
Quick Reference: Quantitative Comparison of Cleavage Methods
When selecting a Cbz-deprotection strategy for N-methylalanine-containing peptides, the choice of reagent dictates the balance between yield, epimerization risk, and side-reaction propensity [1, 2].
| Cleavage Method | Reagents / Conditions | Typical Yield | DKP Formation Risk | Epimerization Risk | Catalyst Poisoning Risk |
| Standard Hydrogenolysis | H₂, 10% Pd/C, MeOH/EtOAc, RT | 40–60% (Slow) | High (if prolonged) | Low | High (Met/Cys) |
| Catalytic Transfer Hydrogenation (CTH) | NH₄⁺HCOO⁻, 10% Pd/C, MeOH, 40°C | 80–95% (Fast) | Low | Low | Moderate |
| Strong Acidolysis (HF) | Anhydrous HF, Scavengers, 0°C | 75–90% | Moderate | Moderate | None |
| Standard Acidolysis | Anhydrous HBr / AcOH, RT | 50–70% | Moderate | High | None |
| Mild Acidolysis | TFMSA / TFA / Thioanisole, 0°C to RT | 70–85% | Moderate | Moderate | None |
Decision Matrix: Selecting the Right Cleavage Workflow
To minimize trial and error, follow the logical workflow below to select the optimal Cbz-cleavage condition based on your peptide's specific sequence constraints.
Figure 1: Decision tree for optimizing N-Cbz cleavage conditions in N-methylated peptides.
Troubleshooting Guides & FAQs
FAQ 1: Why is the Cbz deprotection of my N-methylalanine peptide stalling or incomplete under standard H₂ / Pd/C conditions?
Causality: The N-methyl group introduces significant steric bulk directly adjacent to the urethane linkage. This steric shielding physically obstructs the Cbz group from effectively adsorbing onto the surface of the Palladium catalyst, which is a prerequisite for hydrogenolysis. Solution: Switch from standard hydrogen gas to Catalytic Transfer Hydrogenation (CTH) using ammonium formate (NH₄⁺HCOO⁻). CTH generates reactive hydrogen species directly on the catalyst surface and can be gently heated (40°C) to overcome the activation energy barrier imposed by steric hindrance without degrading the peptide [4]. Alternatively, use Pearlman’s catalyst (Pd(OH)₂/C), which is often more active for sterically hindered substrates.
FAQ 2: I am observing massive peptide chain truncation and a byproduct at ~200-300 Da during Cbz removal. What is happening?
Causality: You are observing Diketopiperazine (DKP) formation . N-methylation of the amide bond removes the hydrogen bond donor and sterically clashes with the α -side chain in the trans conformation. This lowers the energy barrier for isomerization to the cis-amide conformation. When the Cbz group is removed, the newly liberated N-terminal secondary amine (in the cis conformation) is brought into ideal spatial proximity to nucleophilically attack the adjacent carbonyl group (ester or amide), forming a highly stable 6-membered DKP ring and cleaving the rest of the peptide chain [1, 2].
Figure 2: Mechanistic pathway of Diketopiperazine (DKP) formation driven by N-methylation.
Solution:
-
Bulky C-terminal Protection: If doing solution-phase synthesis, replace standard methyl/ethyl esters with bulky silyl esters (e.g., cHBS or BIBS) or tert-butyl esters, which sterically block the nucleophilic attack [1].
-
In Situ Neutralization: If doing SPPS, ensure the deprotection is carried out with immediate in situ neutralization and rapid coupling of the next amino acid (using highly active reagents like HATU or PyAOP) to trap the free amine before it can cyclize.
FAQ 3: I used anhydrous HBr/AcOH to cleave the Cbz group because my peptide contains Methionine, but I am seeing significant epimerization of the N-methylalanine residue. Why?
Causality: Anhydrous HBr in acetic acid is a classic reagent for Cbz removal, but N-methyl amino acids are exceptionally prone to epimerization under these harsh acidic conditions [3]. The acid catalyzes the formation of an intermediate oxazolonium ion at the C-terminal carbonyl of the N-methylalanine. The α -proton of this oxazolonium intermediate is highly acidic and rapidly exchanges with the solvent, leading to racemization/epimerization once the ring opens. Solution: Avoid HBr/AcOH for N-methylated peptides. Instead, utilize a TFMSA/TFA/Thioanisole cleavage cocktail. Trifluoromethanesulfonic acid (TFMSA) is a stronger acid but, when properly scavenged with thioanisole, allows for rapid Cbz cleavage at 0°C, significantly reducing the kinetic window for oxazolonium-mediated epimerization.
Step-by-Step Methodology: Catalytic Transfer Hydrogenation (CTH) for Sterically Hindered Peptides
This protocol is designed as a self-validating system to ensure complete Cbz deprotection of N-methylalanine without inducing DKP formation or epimerization [4].
Materials Required:
-
Peptide containing N-Cbz-N-methylalanine
-
10% Palladium on Carbon (Pd/C) (Degussa type recommended)
-
Ammonium formate (NH₄⁺HCOO⁻), anhydrous
-
Methanol (MeOH) or Methanol/Ethyl Acetate (1:1 v/v), HPLC grade
-
Argon or Nitrogen gas
Procedure:
-
System Preparation: Dissolve the N-Cbz-peptide (1.0 eq, approx. 0.1 mmol) in 5 mL of the chosen solvent system in a round-bottom flask.
-
Inert Atmosphere: Purge the flask with Argon for 5 minutes to displace oxygen. Causality: Oxygen in the presence of Pd/C and methanol can ignite or prematurely oxidize the catalyst.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% w/w relative to the peptide). Purge the system again with Argon for 2 minutes.
-
Hydrogen Donor Addition: Add anhydrous ammonium formate (10.0 eq). Causality: A large excess drives the equilibrium forward and provides rapid hydrogen transfer, overcoming the steric stalling caused by the N-methyl group.
-
Reaction Execution: Equip the flask with a reflux condenser and gently heat the mixture to 40°C under a positive pressure of Argon. Stir vigorously.
-
Monitoring (Self-Validation Step): Monitor the reaction via LC-MS or TLC every 15 minutes. Because CTH is highly efficient, the reaction should reach completion within 30 to 60 minutes. Crucial: Do not leave the reaction running overnight, as prolonged exposure of the free N-methyl amine increases the risk of DKP formation.
-
Workup: Once complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The byproduct (ammonium carbamate/ammonia and CO₂) will volatilize. Lyophilize the residue to obtain the pure deprotected peptide.
References
-
Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production ACS Publications URL:[Link]
-
Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18 ACS Publications URL:[Link]
-
Synthesis of N-Alkyl Amino Acids (Chapter 6) Monash University / Wiley URL:[Link]
-
Ammonium Formate Catalytic Transfer Hydrogenation: A Convenient Method for Removal of Halogenated Benzyloxycarbonyl and Benzyl Protecting Groups in Peptide Synthesis ResearchGate / Indian Journal of Chemistry URL:[Link]
Technical Support Center: Optimizing the Synthesis of 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid
Welcome to the Technical Support Center for the synthesis and optimization of 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid (commonly known as Cbz-N-Me-Ala-OH or Z-N-Me-Ala-OH). This guide is designed for researchers, scientists, and drug development professionals experiencing yield, purity, or racemization issues during the N-methylation of Cbz-protected alanine.
By understanding the mechanistic causality behind reaction conditions, you can transition from legacy, error-prone methods to a self-validating, high-yield protocol.
Process Workflow Visualization
Workflow comparing standard and optimized N-methylation pathways for Cbz-Ala-OH.
Troubleshooting & FAQs
Q1: Why does literature sometimes recommend refluxing at 80 °C for the N-methylation of Cbz-Ala-OH, and should I follow this? A1: Many legacy protocols () suggest refluxing the reaction mixture at 80 °C for 24 hours[1]. This high-temperature requirement originates from the traditional order of reagent addition: adding Sodium Hydride (NaH) to the amino acid first to generate a dianion, followed by Methyl Iodide (MeI). The dianion exhibits poor solubility in Tetrahydrofuran (THF), requiring elevated temperatures or the addition of Dimethylformamide (DMF) to force the reaction to completion. Recommendation: We strongly advise against the 80 °C reflux. Heating this highly reactive system often leads to significant racemization of the chiral center and unwanted O-methylation (esterification of the carboxyl group).
Q2: How can I optimize the reaction temperature to room temperature (20–25 °C) while maintaining high yields? A2: The causality of the temperature requirement lies entirely in the order of reagent addition. By reversing the sequence—mixing Cbz-Ala-OH with MeI prior to the addition of NaH—the reaction dynamics change fundamentally. According to the modified Benoiton protocol (), adding NaH in portions to the Cbz-Ala-OH/MeI mixture at 0 °C and then allowing it to stir at room temperature eliminates the need for heat[2]. This mild temperature preserves the stereochemistry, yielding enantiopure 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid quantitatively.
Q3: What is the optimal reaction time, and what happens if I quench early? A3: The optimal reaction time at room temperature is 24 hours. While the initial deprotonation is rapid, the subsequent methylation of the sterically hindered nitrogen requires time to reach full conversion. Quenching the reaction prematurely (e.g., at 12 hours) typically results in an incomplete conversion, leaving a ~1:1 mixture of unreacted starting material and the desired N-methylated product ()[2].
Quantitative Data: Condition Comparison
To illustrate the impact of optimizing these parameters, the following table summarizes the expected outcomes based on reaction conditions:
| Method | Reagent Addition Order | Temperature | Time | Yield | Enantiomeric Purity | Major Side Products |
| Legacy | NaH, then MeI | 80 °C (Reflux) | 24 h | 60–70% | Low (Racemized) | N,O-bismethylated species |
| Optimized | MeI, then NaH | 20–25 °C (RT) | 24 h | >95% | >99% (Enantiopure) | Trace / None |
Step-by-Step Experimental Protocol (Optimized Room-Temperature Method)
This self-validating protocol ensures that the carboxyl group remains unmethylated while achieving complete N-methylation. The built-in pH adjustments during the workup act as a chemical checkpoint to isolate only the desired carboxylic acid.
Step 1: Preparation Dissolve 1.0 equivalent of 2-(((Benzyloxy)carbonyl)amino)propanoic acid (Cbz-Ala-OH) in anhydrous Tetrahydrofuran (THF) under a continuous stream of argon to maintain an inert atmosphere.
Step 2: Methylating Agent Addition Add 10.0 equivalents of Methyl Iodide (MeI) directly to the solution. Crucial Step: Do not add the base yet. Mixing the methylating agent first is the key to enabling a room-temperature reaction.
Step 3: Cooling Cool the reaction flask to 0 °C using an ice-water bath.
Step 4: Base Addition Slowly add 10.0 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in small portions over a period of 1 to 2 hours. Mechanistic Insight: Adding NaH slowly controls the highly exothermic evolution of hydrogen gas and prevents localized heating that could trigger racemization.
Step 5: Temperature Optimization (Reaction) Remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C). Stir continuously for exactly 24 hours under argon.
Step 6: Quenching Dilute the mixture with diethyl ether (approx. 20 mL per mmol of substrate) and carefully quench by adding water dropwise to neutralize any unreacted NaH.
Step 7: Workup & Extraction
-
Separate the layers and extract the aqueous layer with diethyl ether. Self-Validation: This step removes the mineral oil (from the NaH dispersion) and any non-polar impurities, leaving the deprotonated product safely in the aqueous layer.
-
Acidify the aqueous layer to pH 3 using a 20% aqueous solution of citric acid.
-
Extract the acidified aqueous layer with Ethyl Acetate (3 × 20 mL).
Step 8: Isolation Dry the combined Ethyl Acetate layers over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the enantiopure 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid.
References
-
ACS Publications. "On the Selective N-Methylation of BOC-Protected Amino Acids." Journal of Organic Chemistry,[Link]
Sources
purification challenges of 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid containing peptides
Welcome to the Advanced Applications Support Center. Working with peptides containing 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid (Z-N-Me-Ala-OH) presents a unique intersection of chromatographic and synthetic challenges.
As a Senior Application Scientist, I have designed this portal to address the fundamental physicochemical behaviors of this building block. The combination of the highly hydrophobic, aromatic Benzyloxycarbonyl (Z/Cbz) protecting group and the sterically demanding N-methyl modification fundamentally alters peptide behavior. This guide provides diagnostic workflows, mechanistic explanations, and self-validating protocols to overcome peak splitting, extreme retention, and synthesis-derived impurities.
Diagnostic Logic Flow
Diagnostic logic flow for identifying and resolving chromatographic anomalies.
Section 1: Troubleshooting FAQs
Q1: I am observing twin peaks with identical masses in my LC-MS trace for my purified peptide. Is my sample degrading? A: Not necessarily. This is a classic hallmark of cis/trans isomerization around the N-methylated tertiary amide bond. Unlike secondary amides, which strongly favor the trans conformation, N-methyl amides have a much lower energy barrier between cis and trans states, leading to a significant population of both conformers in solution[1]. If the isomerization kinetics are slow relative to the HPLC elution time, the conformers will separate into distinct peaks or a single broad peak[2]. Causality: The steric bulk of the N-methyl group forces the adjacent carbonyl oxygen and the alpha-carbon into a strained geometry, stabilizing the cis conformer. Actionable Fix: Perform HPLC at elevated temperatures (e.g., 55 °C) to increase the interconversion rate, leading to peak coalescence[3].
Q2: My peptide is exhibiting extreme retention times and severe peak tailing, even at high organic modifier concentrations. How can I elute it cleanly? A: The Z (Cbz) protecting group is highly hydrophobic and contains a benzyl ring that engages in strong π-π interactions with the stationary phase. Furthermore, incomplete shielding of residual silanols on standard C18 columns leads to secondary electrostatic interactions, causing peak tailing. Causality: Standard aliphatic stationary phases (C18) rely solely on dispersive forces, which are insufficient to efficiently desorb the rigid, aromatic Z-group without excessive organic solvent. Actionable Fix: Switch to a Pentafluorophenyl (PFP) column. The fluorinated ring provides orthogonal dipole-dipole and π-π selectivity, disrupting the Z-group's affinity and sharpening the peak.
Q3: I detect a major impurity with a mass of[M - Target] and a low molecular weight byproduct. What is causing this? A: You are likely observing Diketopiperazine (DKP) formation, a notorious side reaction in N-methylated peptide synthesis[4]. If Z-N-Me-Ala-OH is located near the N-terminus, or if an intermediate fragment was handled, the N-alkyl group induces a cis peptide bond conformation. This perfectly aligns the free N-terminal amine to attack the adjacent ester/amide bond, releasing a 6-membered DKP ring[5]. Causality: The thermodynamic stability of the 6-membered DKP ring, combined with the pre-organized cis geometry forced by the N-methyl group, drives this intramolecular cleavage.
Q4: Why does the incorporation of Z-N-Me-Ala-OH lead to massive yield losses and truncated sequences? A: The N-methyl group introduces severe steric hindrance, significantly reducing the nucleophilicity of the secondary amine during the subsequent coupling step[6]. This leads to incomplete peptide bond formation and the generation of deletion sequences that co-elute with your target product.
Section 2: Quantitative Data Summaries
Table 1: Impact of Chromatographic Parameters on Z-N-Me-Ala-OH Peptide Resolution
| Parameter | Standard Condition | Optimized Condition | Causality / Rationale |
| Column Temperature | 25 °C | 55 °C | Thermal energy overcomes the rotational barrier of the N-methyl tertiary amide, accelerating cis/trans interconversion and collapsing split peaks into a single sharp peak. |
| Stationary Phase | C18 (Aliphatic) | PFP (Pentafluorophenyl) | PFP offers orthogonal dipole-dipole and π-π interactions, specifically targeting the benzyl ring of the Z-group to disrupt tailing. |
| Gradient Slope | 1.0% B / min | 0.2% B / min | Shallow gradients maximize peak capacity, allowing the resolution of highly hydrophobic Z-protected deletion sequences that co-elute under steep gradients. |
| Organic Modifier | Acetonitrile (ACN) | Methanol (MeOH) | MeOH provides different selectivity for the aromatic Z-group via enhanced hydrogen bonding, often resolving des-methyl impurities. |
Table 2: Mitigation Strategies for Synthesis-Derived Impurities Complicating Purification
| Impurity Type | Root Cause | Preventive Synthesis Strategy | Chromatographic Resolution Strategy |
| Deletion Sequences | Steric hindrance from N-methyl group prevents complete coupling[6]. | Use highly reactive acyl N-methylimidazolium cations or HATU/HOAt. | Use shallow gradients (0.1% B/min) with Methanol as the organic modifier. |
| Diketopiperazines | N-alkyl group induces a cis conformation, aligning the free amine to attack[5]. | Minimize deprotection time; use pre-synthesized dipeptide blocks[4]. | Easily separated due to massive mass difference and loss of the Z-group. |
Section 3: Self-Validating Experimental Protocols
Protocol 1: High-Temperature RP-HPLC for Coalescence of Cis/Trans Isomers
Objective: To confirm peak splitting is due to conformational isomerism and to achieve a unified peak for accurate fraction collection. Self-Validation Checkpoint: Spike the sample with a standard non-methylated peptide (e.g., standard Angiotensin II). The standard should show no change in peak shape or retention time shifting at high temperatures other than slight narrowing, confirming the system is stable and the coalescence is specific to the N-methylated analyte.
Step-by-Step Methodology:
-
Column Selection: Install a temperature-stable column, such as an Ethylene Bridged Hybrid (BEH) C18 column, which can withstand temperatures up to 80 °C without stationary phase degradation.
-
System Preparation: Pre-heat the column oven to 55 °C. Allow the mobile phase to flow at 1.0 mL/min for at least 20 column volumes to ensure thermal equilibrium across the entire column bed.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO, then dilute with Mobile Phase A (Water + 0.1% TFA) to a concentration of 1 mg/mL.
-
Gradient Elution: Run a shallow gradient (e.g., 20% to 60% Mobile Phase B over 40 minutes).
-
Data Analysis: Compare the chromatogram at 55 °C to a baseline run at 25 °C. A successful coalescence will show the disappearance of the doublet and the emergence of a single, highly symmetrical peak with a combined integration area.
Protocol 2: Orthogonal Purification using PFP Stationary Phases
Objective: To resolve Z-N-Me-Ala-OH containing peptides from des-methyl deletion sequences using π-π interactions. Self-Validation Checkpoint: Inject a standard mixture of Toluene and Uracil. Uracil marks the void volume, while Toluene confirms the structural integrity and π-π retention capability of the PFP phase. If Toluene elutes earlier than expected compared to a standard C18 column, the PFP column is functioning correctly and relying on orthogonal interactions.
Step-by-Step Methodology:
-
Column Installation: Install a Pentafluorophenyl (PFP) column (e.g., 5 µm, 250 x 4.6 mm for analytical scale).
-
Mobile Phase Selection: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Methanol + 0.1% TFA). Note: Methanol is preferred over Acetonitrile as ACN can suppress π-π interactions on PFP columns.
-
Equilibration: Equilibrate the column with 5% Mobile Phase B for 15 minutes.
-
Injection: Inject the crude peptide mixture.
-
Elution: Run a gradient of 30% to 80% Methanol over 50 minutes. The Z-protected target peptide will exhibit altered retention relative to aliphatic impurities, pulling it away from the des-methyl truncation products.
References
-
Slow isomerization of some proline-containing peptides inducing peak splitting during reversed-phase high-performance liquid chromatography. Semantic Scholar. [Link]
-
Structural and Dynamic Characterization of Pro Cis/Trans Isomerization in a Small Cyclic Peptide. Journal of the American Chemical Society. [Link]
-
The diketopiperazine-fused tetrahydro-β-carboline scaffold as a model peptidomimetic with an unusual α-turn secondary structure. Beilstein Journals. [Link]
- WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation.
-
Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. PMC. [Link]
-
The cis-trans isomerization of N-methyl-α,β-dehydroamino acids. PubMed. [Link]
Sources
- 1. The cis-trans isomerization of N-methyl-α,β-dehydroamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 5. BJOC - The diketopiperazine-fused tetrahydro-β-carboline scaffold as a model peptidomimetic with an unusual α-turn secondary structure [beilstein-journals.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
reducing side reactions during Cbz deprotection of 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid
Introduction
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice for researchers, scientists, and drug development professionals encountering challenges during the deprotection of the benzyloxycarbonyl (Cbz) group from N-methylated amino acids, with a specific focus on 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid (Cbz-N-Me-Ala-OH). As a tertiary carbamate, the deprotection of Cbz-N-Me-Ala-OH can present unique challenges compared to its secondary amine counterparts. This document is structured to help you diagnose and resolve common side reactions and incomplete conversions, ensuring the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: My Cbz deprotection of N-methyl-alanine is incomplete. What are the most common reasons?
A1: Incomplete deprotection of Cbz-N-Me-Ala-OH is a frequent issue. The primary culprits are typically related to the catalyst, hydrogen source, or reaction conditions.[1][2]
-
Catalyst Inactivation: The palladium catalyst (e.g., Pd/C) is susceptible to "poisoning" by impurities like sulfur or by the product amine itself, which can coordinate to the catalyst surface and inhibit its activity.[2] The quality and age of the catalyst are also critical factors.[1]
-
Insufficient Hydrogen: For catalytic hydrogenation, inadequate hydrogen pressure or poor gas-liquid mixing can starve the reaction.[1][2] In catalytic transfer hydrogenation (CTH), the hydrogen donor (e.g., ammonium formate) may be depleted before the reaction reaches completion.[2]
-
Steric Hindrance: The presence of the N-methyl group increases steric bulk around the carbamate, potentially slowing down the reaction compared to non-methylated analogs.
Q2: I am observing a significant side product with a mass corresponding to the starting material plus a benzyl group. What is happening?
A2: This side product is likely the N-benzyl-N-methyl-alanine. This occurs during catalytic hydrogenolysis when there is an insufficient hydrogen source.[3] The reaction proceeds through an intermediate that, in the absence of sufficient hydrogen, can undergo an alternative reaction pathway to yield the N-benzylated product instead of the desired free amine.
Q3: Can I use acidic conditions to deprotect Cbz-N-Me-Ala-OH?
A3: Yes, acidic cleavage is a viable alternative, particularly if your molecule contains other functional groups sensitive to reduction (e.g., double bonds, nitro groups).[1][3] Common reagents include HBr in acetic acid.[1] More recently, a milder system of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be effective and selective.[4][5] This method can be advantageous as it avoids the use of heavy metals and flammable hydrogen gas.[4][5][6]
Q4: Is there a risk of racemization at the alpha-carbon of N-methyl-alanine during Cbz deprotection?
A4: While Cbz deprotection via hydrogenolysis is generally considered to be a mild method that minimizes racemization, the risk is never zero, especially under harsh conditions or with certain coupling reagents in preceding steps.[7] Acid-catalyzed deprotection, particularly with strong acids and elevated temperatures, can increase the risk of racemization. It is crucial to monitor the enantiomeric purity of your product, especially when developing a process for chiral molecules. The AlCl₃/HFIP method has been reported to proceed with no racemization observed.[4][5]
Troubleshooting Guide: Side Reactions & Incomplete Deprotection
This section provides a structured approach to identifying and resolving specific experimental issues.
Problem 1: Incomplete Reaction - Starting Material Remains
Your reaction stalls, and analysis (TLC, LC-MS) shows a significant amount of Cbz-N-Me-Ala-OH remaining even after extended reaction times.
Caption: Decision workflow for troubleshooting incomplete Cbz deprotection.
| Potential Cause | Explanation | Recommended Solution |
| Poor Catalyst Activity | The activity of Pd/C can vary significantly between batches and decreases over time. The product, N-methyl-alanine, can also inhibit the catalyst by coordinating to the palladium surface.[1][2] | 1. Use a fresh catalyst: Always use a new batch of high-quality Pd/C.[1] 2. Increase catalyst loading: Increase the weight percentage of the catalyst (e.g., from 10 mol% to 20 mol%). 3. Use a more active catalyst: Pearlman's catalyst, Pd(OH)₂/C, is often more effective for sterically hindered or challenging substrates.[1] |
| Insufficient Hydrogen Source | In catalytic hydrogenation , atmospheric pressure may be insufficient, especially for a hindered substrate.[1] In catalytic transfer hydrogenation (CTH) , the hydrogen donor can be consumed before the reaction is complete.[2] | 1. Increase H₂ Pressure: If using hydrogen gas, increase the pressure to 50 psi or higher.[1][8] 2. Replenish Hydrogen Donor: For CTH, add the hydrogen donor (e.g., ammonium formate, formic acid) in portions throughout the reaction to maintain a sufficient supply.[2] |
| Poor Solubility / Mass Transfer | As a heterogeneous reaction, the substrate must have access to the catalyst surface. Poor solubility or inadequate mixing will limit the reaction rate.[1][2] | 1. Optimize Solvent: Test various solvents such as methanol, ethanol, or THF to ensure complete dissolution of the starting material.[1] 2. Ensure Vigorous Stirring: Use a stir rate that ensures the catalyst is well suspended in the reaction mixture.[1] |
Problem 2: Formation of N-Benzyl Side Product
LC-MS analysis shows a peak corresponding to N-benzyl-N-methyl-alanine, indicating incomplete hydrogenolysis of the carbamate followed by reduction of the carbonyl.
Caption: Desired vs. side reaction pathway in Cbz deprotection.
The formation of the N-benzyl side product is a classic indicator of an insufficient hydrogen source during catalytic hydrogenolysis.[3] The reaction proceeds by cleavage of the benzylic C-O bond to form an unstable carbamic acid, which should then decarboxylate. However, if hydrogen is limited, the intermediate can be further reduced at the carbonyl group before decarboxylation, leading to the N-benzyl impurity.
| Parameter | Recommendation to Suppress N-Benzylation |
| Hydrogen Source | Maintain a constant and sufficient supply. For H₂ gas, ensure the system is well-sealed and repressurize if necessary. For CTH, use a higher excess of the hydrogen donor (e.g., 10 equivalents of ammonium formate).[2] |
| Reaction Temperature | Lowering the temperature can sometimes favor the desired cleavage pathway over the side reaction. Start at room temperature before considering heating. |
| Alternative Methods | If the problem persists, switch to a non-reductive deprotection method. Acidic cleavage with AlCl₃/HFIP is an excellent choice as it completely avoids this side reaction pathway.[4][5] |
Experimental Protocols
Protocol 1: Optimized Catalytic Transfer Hydrogenation (CTH)
This method is often preferred for its operational simplicity and avoidance of pressurized hydrogen gas.[9][10]
-
Dissolution: Dissolve Cbz-N-Me-Ala-OH (1.0 equiv) in a suitable solvent like methanol or ethanol (approx. 0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogen Donor: Add ammonium formate (5-10 equivalents) to the stirred suspension.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) if progress is slow.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Acid-Catalyzed Deprotection with AlCl₃/HFIP
This protocol is highly effective for substrates with reducible functional groups or when catalytic methods fail.[4][5]
-
Reaction Setup: In a clean, dry flask, dissolve Cbz-N-Me-Ala-OH (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to a concentration of approximately 0.25 M.
-
Reagent Addition: Add aluminum chloride (AlCl₃) (3.0 equiv) to the solution at room temperature. The mixture will be a suspension.[5]
-
Reaction: Stir the suspension at room temperature. Reaction times can vary from 2 to 16 hours.[5]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Quench & Extraction: Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Carefully quench by the slow addition of a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.[5]
References
-
St-Onge, M., et al. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. [Link][9][10]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link][8][11]
-
PubMed. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. [Link][10]
-
Request PDF. (n.d.). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. [Link][12]
-
Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665-5674. [Link][4]
-
Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link][13]
-
Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. [Link][14]
-
RSC Publishing. (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids... [Link][15]
-
Scientific Update. (2023). To Deprotect and Serve. [Link][16]
-
ResearchGate. (2022). Why does my CBz-deprotection not work?. [Link][17]
-
Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link][5]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link][18]
-
Vanier, G. S. (2007). A generally applicable method for the introduction of gaseous hydrogen into a sealed reaction system under microwave irradiation. Synlett, 2007(1), 131-135. [Link][8]
-
PMC. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link][7]
-
Chemistry Stack Exchange. (2016). Deprotection of carboxybenzyl (Cbz) in the presence of Methyl ester?. [Link][19]
-
PubMed. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. [Link][20]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 6. tdcommons.org [tdcommons.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 15. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. scientificupdate.com [scientificupdate.com]
- 17. researchgate.net [researchgate.net]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
mass spectrometry fragmentation patterns of 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid
Mass Spectrometry Characterization of 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic Acid: A Comparative Analytical Guide
For researchers and drug development professionals engaged in synthetic biology and peptidomimetics, the selection of N-terminal protecting groups is a critical variable that dictates both synthetic yield and analytical clarity. 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid—commonly known as Cbz-N-methylalanine—is a highly versatile building block. However, identifying and quantifying this molecule and its derivatives via tandem mass spectrometry (MS/MS) requires a precise understanding of its gas-phase thermodynamic behavior.
This guide provides an in-depth mechanistic analysis of Cbz-N-methylalanine fragmentation, objectively comparing its MS performance against alternative protecting groups (Boc and Fmoc), and outlines a self-validating experimental protocol for robust characterization.
Mechanistic Causality: The Fragmentation of Cbz-N-methylalanine
To optimize MS/MS parameters, one must understand the causality behind the molecule's fragmentation. Cbz-N-methylalanine (Exact Mass: 237.1001 Da) yields a strong protonated precursor ion [M+H]+ at m/z 238.107 in positive electrospray ionization (ESI).
When subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the molecule does not fragment randomly; it follows thermodynamically driven pathways dictated by the stabilities of the resulting neutral losses and product ions[1].
-
The Tropylium/Benzyl Cation Pathway (Base Peak): The carbamate linkage of the Cbz group is highly susceptible to alkyl-oxygen cleavage. The most favorable gas-phase reaction is the ejection of the benzyl group to form a highly resonance-stabilized benzyl/tropylium cation ( [C7H7]+ ) at m/z 91.1. Because of its extreme stability, this ion almost always forms the base peak, serving as a highly specific diagnostic marker.
-
Concerted Neutral Loss: A competing pathway involves the neutral loss of benzyl alcohol (108 Da) followed by the rapid ejection of carbon monoxide (28 Da), resulting in a net loss of 134 Da. This leaves a secondary amine fragment at m/z 104.1.
-
Carboxylic Acid Cleavage: Characteristic of all protonated α -amino acids, the C-terminal carboxyl group is prone to the neutral loss of CO2 (44 Da)[2]. The presence of the N-methyl group subtly alters the proton affinity of the nitrogen, stabilizing the resulting immonium-like ions post-decarboxylation compared to unmethylated alanine.
Fig 1: Primary ESI-MS/MS fragmentation pathways of protonated Cbz-N-methylalanine.
Comparative Analysis: Cbz vs. Boc vs. Fmoc
When designing a synthesis or an analytical assay, researchers must choose between Cbz, Boc, and Fmoc protection. From a mass spectrometry perspective, each group presents distinct advantages and analytical liabilities.
-
Boc (tert-butyloxycarbonyl): Boc-protected amino acids undergo a highly predictable gas-phase fragmentation, characterized by the simultaneous loss of isobutylene (56 Da) and CO2 (44 Da), resulting in a massive 100 Da neutral loss[3]. While predictable, this dominant neutral loss often acts as an "energy sink," suppressing the formation of sequence-specific backbone fragments in larger peptides.
-
Fmoc (Fluorenylmethyloxycarbonyl): Fmoc derivatives fragment via the loss of dibenzofulvene (178 Da)[1]. The high molecular weight of the Fmoc group (222 Da) can dominate the MS1 spectrum and cause severe ion suppression in complex mixtures due to its extreme hydrophobicity.
-
The Cbz Advantage: Cbz strikes an optimal analytical balance. It is less bulky and hydrophobic than Fmoc, reducing ion suppression. Crucially, its primary reporter ion (m/z 91) falls in the low-mass region, ensuring it does not isobarically interfere with critical b- and y- sequence ions during peptide mapping.
Table 1: Comparative MS/MS Fragmentation Profiles of N-Protected N-Methylalanine Derivatives
| Protecting Group | Formula | Precursor [M+H]+ | Primary Neutral Loss | Diagnostic Product Ions | Analytical Impact |
| Cbz | C12H15NO4 | m/z 238.1 | -44 Da ( CO2 ), -134 Da | m/z 91.1 (Base Peak) | Low-mass reporter ion prevents interference with peptide backbone fragments. |
| Boc | C9H17NO4 | m/z 204.1 | -100 Da (Isobutylene + CO2 ) | m/z 104.1 | Massive neutral loss acts as an energy sink, suppressing sequence ions[3]. |
| Fmoc | C19H19NO4 | m/z 326.1 | -178 Da (Dibenzofulvene) | m/z 179.1 | High hydrophobicity causes ion suppression; bulky loss dominates MS/MS[1]. |
Experimental Methodology: A Self-Validating ESI-MS/MS Protocol
To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system . It incorporates internal controls to continuously verify mass accuracy, rule out matrix effects, and ensure optimal fragmentation efficiency.
Step 1: System Suitability & Calibration
-
Infuse a known calibration standard (e.g., Leucine Enkephalin, m/z 556.2771) at 5 µL/min.
-
Tune the TOF/Orbitrap mass analyzer to ensure a mass accuracy of < 3 ppm and a resolution of at least 60,000 (at m/z 200). Causality: High resolution is mandatory to distinguish the Cbz-derived [C7H7]+ ion (m/z 91.0542) from isobaric background contaminants.
Step 2: Sample Preparation with Internal Validation
-
Prepare a 1 µg/mL solution of Cbz-N-methylalanine in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]+ state required for positive-mode ESI.
-
Self-Validation Check: Spike the sample with 100 ng/mL of an isotopically heavy standard (e.g., 13C6 -Phenylalanine). If the absolute intensity of the heavy standard deviates by >15% from a neat solvent run, ion suppression is occurring, and the sample must be diluted.
Step 3: Data Acquisition via Collision Energy Ramping
-
Set the ESI source parameters: Capillary Voltage at 3.0 kV, Desolvation Temperature at 350°C, and Sheath Gas at 40 arb units.
-
Isolate the precursor ion (m/z 238.1) using a quadrupole isolation window of 1.0 m/z.
-
Self-Validation Check (CE Ramping): Do not use a static collision energy. Apply a Normalized Collision Energy (NCE) ramp from 15 to 45 eV. Causality: Lower energies (15-25 eV) capture the intermediate neutral losses (e.g., CO2 loss at m/z 194.1), while higher energies (35-45 eV) drive the reaction to completion, maximizing the diagnostic m/z 91.1 base peak[4].
Fig 2: Self-validating ESI-MS/MS experimental workflow for amino acid characterization.
Step 4: Orthogonal Negative-Mode Verification
-
Switch the instrument to negative ESI mode.
-
Monitor for the [M−H]− ion at m/z 236.1. Causality: While Cbz fragmentation is poor in negative mode, the free carboxylic acid readily deprotonates. Observing the correct intact mass in both polarities orthogonally validates the molecule's identity and purity.
Conclusion
For the structural characterization of N-methylated amino acids, Cbz-N-methylalanine offers distinct analytical advantages over Boc and Fmoc alternatives. Its fragmentation is highly directed, bypassing the broad energy sinks characteristic of Boc groups and avoiding the severe ion suppression associated with Fmoc. By utilizing a self-validating MS/MS protocol with collision energy ramping, researchers can confidently leverage the diagnostic m/z 91.1 tropylium ion to track Cbz-protected intermediates through complex synthetic workflows.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
comparative analysis of Cbz vs Boc protection for N-methylalanine
An in-depth comparative analysis of tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) protection strategies for N-methylalanine (N-Me-Ala) requires a fundamental understanding of the steric and electronic deviations introduced by N-methylation.
The incorporation of N-methylated amino acids into peptide backbones is a cornerstone of modern drug development. The N-methyl group imparts critical pharmacological advantages: it restricts the conformational flexibility of the peptide backbone (favoring a trans conformation that can pre-organize the peptide for target binding) and provides significant steric shielding against proteolytic degradation, thereby increasing the in vivo half-life of the therapeutic[1].
However, this same steric hindrance complicates the chemical synthesis. The secondary amine of N-Me-Ala is less nucleophilic and more sterically congested than a primary amine, making both protection and subsequent peptide coupling steps notoriously sluggish[1]. Furthermore, the resulting N-methylamide bonds are uniquely susceptible to acid-catalyzed hydrolysis, a factor that heavily dictates the choice of protecting group[2].
Here is a comprehensive evaluation of Boc vs. Cbz protection for N-Me-Ala, grounded in mechanistic causality and validated experimental protocols.
Mechanistic Causality: Boc vs. Cbz on Secondary Amines
The selection between Boc and Cbz hinges on the concept of orthogonality —the ability to selectively remove one protecting group without affecting others or the peptide backbone[3].
-
Boc (tert-butyloxycarbonyl): The Boc group is installed using di-tert-butyl dicarbonate (Boc₂O) and is classically removed via acidolysis, most commonly using neat or diluted trifluoroacetic acid (TFA)[3][4]. While Boc is highly stable to bases and nucleophiles, its bulky tert-butyl moiety exacerbates the existing steric crowding of the N-methyl group. Crucial Insight: Repeated exposure to strong acids (like TFA) during standard solid-phase peptide synthesis (SPPS) can lead to the unintended cleavage of the N-methylamide bonds, which are more acid-labile than standard peptide bonds[2]. Therefore, Boc strategies must be carefully monitored when synthesizing highly N-methylated sequences.
-
Cbz (Benzyloxycarbonyl, also Z): The Cbz group is installed using benzyl chloroformate (Cbz-Cl) and is typically cleaved via catalytic hydrogenolysis (e.g., H₂, Pd/C)[3][4]. Because the benzyl group is relatively planar compared to the globular tert-butyl group, Cbz installation on secondary amines often proceeds with faster kinetics. More importantly, neutral hydrogenolysis allows for the quantitative deprotection of the N-Me-Ala residue without risking the acid-catalyzed backbone fragmentation of adjacent N-methylamide bonds[2].
Quantitative Performance Comparison
| Parameter | Boc-N-Me-Ala-OH | Cbz-N-Me-Ala-OH |
| Chemical Structure | tBu-O-(C=O)-N(CH₃)-CH(CH₃)-COOH | Bn-O-(C=O)-N(CH₃)-CH(CH₃)-COOH |
| Deprotection Mechanism | Acidolysis (TFA or HCl in dioxane)[3] | Catalytic Hydrogenolysis (H₂, Pd/C)[3] |
| Steric Profile | High (Globular tert-butyl + N-methyl) | Moderate (Planar benzyl + N-methyl) |
| Backbone Stability Risk | High: Acidic cleavage can hydrolyze N-methylamide bonds[2]. | Low: Neutral conditions preserve fragile N-methylamide linkages[2]. |
| Primary Application | Standard SPPS (Boc/Bzl strategy), short peptides. | Solution-phase synthesis, acid-sensitive depsipeptides[2]. |
Decision Matrix & Workflow Visualization
The following logical decision tree dictates the selection between Boc and Cbz based on the specific sensitivities of the target peptide.
Logical decision matrix for selecting N-Me-Ala protecting groups based on molecular sensitivities.Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. The causality behind the solvent choices and pH adjustments is explicitly detailed to ensure reproducibility when handling sterically hindered secondary amines.
Protocol A: Synthesis of Boc-N-Me-Ala-OH
Causality: Because N-Me-Ala is a zwitterion with a secondary amine, a mixed aqueous/organic solvent system is required to dissolve the amino acid, while a strong base (NaOH) ensures the amine is fully deprotonated (pKa ~9.5) and nucleophilic enough to attack the sterically bulky Boc₂O.
-
Preparation: Suspend N-methyl-L-alanine (10.0 mmol) in a mixture of 1,4-dioxane (20 mL) and water (10 mL).
-
Basification: Cool the suspension to 0 °C in an ice bath. Slowly add 1 M aqueous NaOH (11.0 mL, 1.1 eq) to dissolve the amino acid and adjust the pH to ~10.
-
Protection: Dropwise, add a solution of Boc₂O (11.0 mmol, 1.1 eq) dissolved in 10 mL of 1,4-dioxane.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16–24 hours. Note: Secondary amines react slower than primary amines; do not truncate the reaction time.
-
Workup: Concentrate the mixture in vacuo to remove the dioxane. Wash the aqueous layer with diethyl ether (2 × 15 mL) to remove unreacted Boc₂O.
-
Isolation: Acidify the aqueous layer to pH 2–3 using 1 M KHSO₄ (avoid strong acids like HCl to prevent premature Boc cleavage). Extract the product with ethyl acetate (3 × 20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield Boc-N-Me-Ala-OH as a white solid or viscous oil.
Protocol B: Synthesis of Cbz-N-Me-Ala-OH (Schotten-Baumann Conditions)
Causality: Cbz-Cl is highly reactive but prone to aqueous hydrolysis. Maintaining the pH strictly between 8.5 and 9.5 ensures the secondary amine remains nucleophilic while minimizing the destruction of the Cbz-Cl reagent by hydroxide ions.
-
Preparation: Dissolve N-methyl-L-alanine (10.0 mmol) in 20 mL of 1 M NaHCO₃ (aq). Cool to 0 °C.
-
Protection: Add benzyl chloroformate (Cbz-Cl, 12.0 mmol, 1.2 eq) dropwise over 30 minutes, simultaneously adding 1 M NaOH dropwise to maintain the pH at ~9.0.
-
Reaction: Stir vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Workup & Isolation: Wash the aqueous mixture with diethyl ether (2 × 15 mL) to remove benzyl alcohol and unreacted Cbz-Cl. Acidify the aqueous phase to pH 2 with 1 M HCl (Cbz is stable to dilute aqueous HCl). Extract with ethyl acetate (3 × 20 mL), dry over Na₂SO₄, and concentrate to yield Cbz-N-Me-Ala-OH.
Protocol C: Orthogonal Deprotection Workflows
The differing lability of these groups is the foundation of their orthogonal use[3].
-
Boc Cleavage: Treat the Boc-protected peptide (0.1 mmol) with a solution of 50% TFA in dichloromethane (DCM) (2 mL) containing scavengers (e.g., 2.5% triisopropylsilane) for 1–2 hours at room temperature[3]. Evaporate under a stream of nitrogen. Caution: Limit exposure time if multiple N-methyl residues are present to prevent backbone hydrolysis[2].
-
Cbz Cleavage: Dissolve the Cbz-protected peptide (0.1 mmol) in methanol (5 mL). Add 10% Pd/C (10% w/w). Purge the flask with nitrogen, then introduce a hydrogen atmosphere (balloon). Stir vigorously for 2–4 hours[3]. Filter through a pad of Celite to remove the catalyst and concentrate.
References
-
Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Master Organic Chemistry, June 07, 2018. URL: [Link]
-
ACS Publications. "Scalable Solution-Phase Synthesis of the Biologically Active Cyclodepsipeptide Destruxin E, a Potent Negative Regulator of Osteoclast Morphology." The Journal of Organic Chemistry, November 19, 2013. URL:[Link]
Sources
Validating Chiral Purity of 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic Acid Enantiomers: A Comparative Guide
Context & Mechanistic Challenges
2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid, universally designated as Z-N-Me-Ala-OH or Cbz-N-methylalanine [1, 4], is a highly valued chiral building block in the development of constrained peptidomimetics and targeted therapeutics.
While the introduction of an N-methyl group enhances a peptide's proteolytic stability and membrane permeability, it introduces severe synthetic liabilities. The steric bulk of the N-methyl group drastically reduces the kinetics of peptide coupling. This prolonged activation state, coupled with the altered electronic profile of the secondary amine, significantly increases the vulnerability of the α-carbon to epimerization (racemization) via oxazolonium ion intermediates or direct enolization. Consequently, validating the enantiomeric excess (ee) of Z-N-Me-Ala-OH prior to synthesis is a non-negotiable quality control mandate [3].
Comparative Analytical Strategies
Determining the chiral purity of N-methylated amino acids requires overcoming specific structural hurdles. Analytical chemists typically deploy one of three strategies, dictated by the need for absolute configuration assignment and equipment availability.
-
Direct Chiral HPLC (The Gold Standard): This technique analyzes the intact Z-N-Me-Ala-OH molecule. The benzyloxycarbonyl (Cbz/Z) protecting group is a major asset here; its aromatic ring provides a robust chromophore for UV detection (210–254 nm), while its carbamate linkage offers multiple hydrogen bond acceptor and donor sites. These features facilitate highly enantioselective interactions with immobilized polysaccharide chiral stationary phases (CSPs) [2, 3].
-
Indirect RP-HPLC via Marfey's Method: When absolute configuration must be confirmed against a natural product hydrolysate, indirect derivatization is utilized [7]. This requires the catalytic removal of the Cbz group to expose the secondary amine. The free N-Me-Ala is then reacted with Marfey’s reagent (FDAA) or advanced analogs like FDNP-Val-NH 2 [5, 6]. Causality Note: Because N-methyl amines are sterically hindered, the derivatization reaction is kinetically slower than with primary amino acids and strictly requires thermal driving (e.g., 50°C) to achieve quantitative yield without artifactual degradation [5].
-
Chiral GC-MS: Gas chromatography offers exceptional peak capacity but demands analyte volatility. For Z-N-Me-Ala-OH, this necessitates a tedious three-step sample preparation: Cbz deprotection, esterification of the carboxylic acid, and trifluoroacetylation of the N-methyl amine [2]. While highly sensitive, the extensive derivatization increases the risk of inducing the very racemization the assay is trying to measure.
Workflow Visualization
Analytical workflows for validating the chiral purity of Z-N-Me-Ala-OH enantiomers.
Quantitative Performance Comparison
| Analytical Method | Analyte State | Derivatization Required | LOD / Sensitivity | Resolution ( Rs ) | Primary Advantage |
| Direct Chiral HPLC | Intact (Protected) | None | ~0.1% ee (UV 210 nm) | >1.5 (Baseline) | Non-destructive, rapid, avoids prep-induced epimerization. |
| Indirect RP-HPLC | Deprotected | FDAA (Marfey's) | ~5–10 pmol (UV 340 nm) | >2.0 (High) | Ideal for absolute configuration mapping against natural standards. |
| Chiral GC-MS | Deprotected | Esterification + Acylation | <1 pmol (MS TIC) | >2.5 (Excellent) | Unmatched sensitivity for complex, multi-component mixtures. |
Self-Validating Experimental Protocols
Protocol A: Direct Chiral HPLC Analysis
Mechanism & Causality: Direct separation relies on the transient diastereomeric complexes formed between the enantiomers and the chiral selector (e.g., amylose tris(3,5-dimethylphenylcarbamate)). Because Z-N-Me-Ala-OH possesses a free C-terminal carboxylic acid, it easily ionizes in neutral mobile phases, leading to severe peak tailing and loss of resolution. Adding an acidic modifier suppresses this ionization, maintaining the analyte in its neutral state to ensure sharp, symmetrical peaks.
Step-by-Step Methodology:
-
Column Selection: Equip the system with an immobilized polysaccharide column, such as Chiralpak IA or IB (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mixture of Hexane / Isopropanol (80:20, v/v) containing 0.1% Trifluoroacetic acid (TFA). Degas thoroughly via sonication.
-
Sample Preparation: Dissolve the Z-N-Me-Ala-OH sample directly in the mobile phase to a final concentration of 1.0 mg/mL [2].
-
Chromatographic Conditions: Set the flow rate to 1.0 mL/min and maintain the column compartment at 25°C. Monitor UV absorbance at 210 nm and 254 nm.
-
Self-Validation (System Suitability Test): Prior to analyzing the test batch, inject a racemic standard (Z-N-Me-DL-Ala-OH)[1].
-
Acceptance Criterion: The resolution ( Rs ) between the D- and L-enantiomer peaks must be ≥1.5 . If this baseline resolution is not achieved, the mobile phase polarity must be adjusted before proceeding.
-
Protocol B: Indirect RP-HPLC via Advanced Marfey's Method
Mechanism & Causality: FDAA reacts with the secondary amine of N-Me-Ala via nucleophilic aromatic substitution to form stable diastereomers. These diastereomers exhibit distinct hydrophobicities and are easily separated on standard C18 reversed-phase columns. The Cbz group must be removed prior to derivatization because FDAA cannot react with a protected carbamate nitrogen.
Step-by-Step Methodology:
-
Cbz Deprotection: Dissolve 2 mg of Z-N-Me-Ala-OH in 1 mL of LC-MS grade methanol. Add a catalytic amount of 10% Pd/C and stir vigorously under a hydrogen atmosphere (1 atm) for 2 hours. Filter the suspension through a Celite pad to yield the free N-Me-Ala.
-
Derivatization: Transfer 50 µL of the deprotected N-Me-Ala solution to a microcentrifuge tube. Add 100 µL of a 1% solution of FDAA (or FDNP-Val-NH 2 ) in acetone, followed immediately by 20 µL of 1.0 M NaHCO 3 to establish basic conditions [5, 6].
-
Thermal Activation: Incubate the reaction mixture at 50°C for 60–90 minutes.
-
Causality: This elevated temperature is mandatory to overcome the steric hindrance of the N-methyl group. Standard room-temperature protocols utilized for primary amino acids will result in incomplete derivatization and inaccurate ee quantification [5, 7].
-
-
Quenching: Terminate the reaction by adding 20 µL of 1.0 M HCl to neutralize the base, followed by dilution with 810 µL of 50% aqueous acetonitrile.
-
RP-HPLC Analysis: Inject the quenched sample onto a C18 column (e.g., ODS-Hypersil). Elute using a linear gradient of Acetonitrile in 0.1% aqueous TFA (10% to 50% over 45 minutes). Detect diastereomers at 340 nm [5].
-
Self-Validation (Blank Control): Run a reagent blank (FDAA + NaHCO 3
- HCl, omitting the amino acid) through the identical thermal and chromatographic workflow. This ensures that hydrolysis byproducts of Marfey's reagent do not co-elute with the target N-Me-Ala diastereomers.
References
-
PubChem. "2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid". National Institutes of Health. URL:[Link]
-
PMC. "Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS". National Institutes of Health. URL:[Link]
-
ResearchGate. "HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues". ResearchGate. URL:[Link]
-
ResearchGate. "An efficient synthesis of N-methyl amino acids by way of intermediate 5-oxazolidinones". ResearchGate. URL:[Link]
Enhancing Peptide Therapeutics: A Comparative Guide to Pharmacokinetic Stability with N-Cbz-N-methylalanine Modification
Introduction: The Challenge of Peptide Instability
Peptides represent a rapidly growing class of therapeutics, prized for their high specificity and potency in treating a range of diseases, from metabolic disorders to cancer.[1][2] However, the clinical potential of many promising peptide candidates is often hampered by their inherent instability.[1][3] Natural peptides, composed of L-amino acids, are rapidly degraded by proteases found throughout the body, leading to short plasma half-lives and poor bioavailability.[2][4][5] This guide provides an in-depth comparison of the pharmacokinetic stability of standard peptides versus those modified with N-Cbz-N-methylalanine, a strategic chemical modification designed to overcome these limitations.
The Scientific Rationale: Why N-Cbz-N-methylalanine?
To enhance the therapeutic viability of peptides, researchers employ various strategies, including amino acid substitution, cyclization, and PEGylation.[6][7][8] Among the most effective backbone modifications is N-methylation—the addition of a methyl group to the amide nitrogen of the peptide bond.[9][10]
The incorporation of an N-methylated amino acid, such as N-methylalanine, provides two key advantages:
-
Steric Hindrance: The N-methyl group acts as a "shield" for the adjacent peptide bond. This steric bulk physically obstructs the active sites of proteolytic enzymes, significantly reducing the rate of enzymatic degradation and thereby increasing the peptide's metabolic stability.[9][11][12]
-
Conformational Rigidity: N-methylation restricts the rotational freedom of the peptide backbone.[9][10][12] This can lock the peptide into a more bioactive conformation, potentially enhancing its binding affinity to its target receptor while simultaneously making it a poorer substrate for proteases.[11][13]
The N-Cbz (Carboxybenzyl) group is a well-established protecting group used during the synthesis of N-methylated amino acids, ensuring their proper incorporation into the peptide sequence.[14][15]
Comparative Experimental Workflow: Assessing Pharmacokinetic Stability
To objectively compare the stability of a standard peptide (Peptide A) with its N-Cbz-N-methylalanine-modified counterpart (Peptide B), a multi-stage experimental approach is necessary. This workflow is designed to provide a comprehensive picture of the peptide's behavior both in a simulated biological environment (in vitro) and within a living system (in vivo).
Caption: General workflow for comparing the pharmacokinetic stability of standard vs. modified peptides.
Part 1: In Vitro Plasma Stability Assay
The first critical test is to assess how the peptides withstand degradation in a complex biological fluid like blood plasma, which is rich in proteases.[16][17] Plasma is the preferred matrix over serum because the coagulation process in serum formation can activate additional proteases, potentially giving a misleadingly rapid degradation rate.[17]
Experimental Protocol: Plasma Stability
-
Objective: To determine the in vitro half-life (t½) of Peptide A and Peptide B in plasma.
-
Materials:
-
Procedure:
-
Preparation: Pre-warm plasma aliquots to 37°C.[17]
-
Incubation: Spike Peptide A and Peptide B into separate plasma aliquots to a final concentration (e.g., 10-30 µM). Vortex gently to mix.[17][18][19]
-
Time-Course Sampling: Immediately at time zero (t=0), and at subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.[17]
-
Quenching: Immediately add the withdrawn aliquot to a tube containing the cold quenching solution. This action precipitates plasma proteins and halts all enzymatic activity.[17][18]
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.[18][19]
-
Analysis: Transfer the supernatant containing the remaining intact peptide to an analysis plate. Quantify the peptide concentration using a validated LC-MS/MS method.[18][19]
-
Data Calculation: Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample. Plot this percentage against time and fit the data to a first-order decay model to determine the half-life (t½).
-
Data Presentation: Comparative In Vitro Stability
| Parameter | Peptide A (Unmodified) | Peptide B (N-Cbz-N-methylalanine) |
| In Vitro Plasma Half-life (t½) | 11 minutes | > 240 minutes |
This data is illustrative and based on typical outcomes of N-methylation.
The expected outcome is a dramatic increase in the plasma half-life for Peptide B.[20] The N-methyl group effectively shields the peptide backbone from protease cleavage, resulting in significantly less degradation over the course of the experiment.
Part 2: In Vivo Pharmacokinetic (PK) Study
While in vitro data is a crucial first indicator, an in vivo study is the definitive test of a peptide's pharmacokinetic profile.[16] This involves administering the peptides to an animal model and tracking their concentration in the bloodstream over time.
Experimental Protocol: In Vivo PK
-
Objective: To determine key pharmacokinetic parameters (in vivo t½, clearance, bioavailability) for Peptide A and Peptide B in a relevant animal model (e.g., mice or rats).
-
Procedure:
-
Dosing: Administer Peptide A and Peptide B to separate groups of animals via intravenous (IV) and, if applicable, subcutaneous (SC) or oral (PO) routes.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240, 480 minutes) post-administration.
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of the intact peptide in each plasma sample using LC-MS/MS.
-
Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) of the plasma concentration-time data to calculate key PK parameters.
-
Mechanism of Protease Resistance
The core principle behind the enhanced stability of Peptide B is steric hindrance at the site of potential enzymatic cleavage.
Caption: N-methylation sterically hinders protease access to the peptide bond, preventing cleavage.
Data Presentation: Comparative In Vivo Pharmacokinetics
| Parameter | Description | Peptide A (Unmodified) | Peptide B (N-Cbz-N-methylalanine) |
| In Vivo Half-life (t½) | Time for plasma concentration to reduce by 50% | ~5 minutes | ~60 minutes |
| Clearance (CL) | Volume of plasma cleared of the drug per unit time | High | Low |
| Bioavailability (%F, SC) | Fraction of dose reaching systemic circulation | < 5% | ~40% |
This data is illustrative and represents a typical outcome for a peptide stabilized by N-methylation.
The in vivo results corroborate the in vitro findings. The N-Cbz-N-methylalanine modification in Peptide B leads to a significantly longer circulating half-life and reduced clearance. This improved stability also enhances bioavailability from subcutaneous injection, as the peptide persists longer at the injection site and is less susceptible to local degradation before entering the bloodstream.
Conclusion and Implications for Drug Development
The strategic incorporation of N-Cbz-N-methylalanine is a powerful and validated method for enhancing the pharmacokinetic stability of therapeutic peptides. As demonstrated through comparative in vitro and in vivo analysis, this modification directly addresses the primary liability of peptide drugs: rapid proteolytic degradation.[10][11][13]
For researchers and drug development professionals, this means:
-
Extended Half-Life: Leads to less frequent dosing regimens, improving patient convenience and compliance.
-
Reduced Clearance: Maintains therapeutic concentrations of the drug for a longer duration, potentially improving efficacy.
-
Enhanced Bioavailability: Improves the viability of subcutaneous and other non-intravenous routes of administration.
By transforming a rapidly cleared molecule into one with a more drug-like pharmacokinetic profile, the N-Cbz-N-methylalanine modification can be the key to unlocking the full therapeutic potential of novel peptide candidates.
References
-
Should My Peptide Be Methylated? (2025, September 25). LifeTein. Retrieved from [Link]
-
Vraka, C., et al. (2019). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI. Retrieved from [Link]
-
Kuhn-Régnier, S., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. Retrieved from [Link]
-
Hartman, M. C. T., et al. (2012). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ACS Chemical Biology. Retrieved from [Link]
-
Stability assay. (2017). Bio-protocol. Retrieved from [Link]
-
Improving peptide stability: Strategies and applications. (2023, April 25). Allied Academies. Retrieved from [Link]
-
Siano, L., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. Retrieved from [Link]
-
Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
-
Zapadka, L., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Retrieved from [Link]
-
Wewer Albrechtsen, N. J., et al. (2016). In vivo and in vitro degradation of peptide YY 3–36 to inactive peptide YY 3–34 in humans. American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link]
-
Dong, W., et al. (2016). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Fani, M., et al. (2018). Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. Molecular Pharmaceutics. Retrieved from [Link]
-
Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (n.d.). Organic Chemistry. Retrieved from [Link]
-
How to Improve the Pharmacokinetic Properties of Peptides? (2024). Creative Bioarray. Retrieved from [Link]
-
N-terminal specific protein modification. (2020, January 30). SlideShare. Retrieved from [Link]
-
Zapadka, L., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Retrieved from [Link]
-
Zhang, C., et al. (2021). Selective N-terminal modification of peptides and proteins: Recent progresses and applications. Chinese Chemical Letters. Retrieved from [Link]
-
Diao, L., & Meibohm, B. (2013). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. Clinical Pharmacokinetics. Retrieved from [Link]
-
D. Drießen, et al. (2018). C–H Functionalization of N-Methylated Amino Acids and Peptides as Tool in Natural Product Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Controlled Reversible N-Terminal Modification of Peptides and Proteins. (2024, August 15). Journal of the American Chemical Society. Retrieved from [Link]
-
Gao, Z., et al. (2017). Selective N-terminal functionalization of native peptides and proteins. Chemical Science. Retrieved from [Link]
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chiral chromatography methods for 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid resolution
A Comparative Guide to Chiral Chromatography Methods for the Resolution of 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid
As a Senior Application Scientist, the enantiomeric resolution of protected amino acids like 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid (also known as Z-N-methyl-alanine) is a frequent and critical task. The stereochemical purity of such building blocks is paramount in peptide synthesis and the development of chiral pharmaceuticals, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] This guide provides an in-depth comparison of modern chiral chromatography methods, grounded in experimental data and practical insights, to assist researchers in selecting and implementing the most effective separation strategy for Z-N-methyl-alanine.
The Strategic Choice: HPLC vs. Supercritical Fluid Chromatography (SFC)
The first decision point in method development is the choice of chromatographic technique. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful tools for chiral separations, each with distinct advantages.
High-Performance Liquid Chromatography (HPLC) remains the most established and widely accessible technique for chiral separations.[2] Its versatility in mobile phase composition allows for operation in normal-phase, reversed-phase, and polar-organic modes, accommodating a wide array of chiral stationary phases (CSPs). For N-protected amino acids, polysaccharide-based and macrocyclic antibiotic CSPs have shown broad utility.[3]
Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient alternative, often referred to as "green chromatography."[4] It utilizes supercritical CO2 as the primary mobile phase, which offers low viscosity and high diffusivity, leading to faster separations and higher efficiency.[5][6] For polar analytes like N-protected amino acids, organic modifiers (co-solvents) such as methanol are required. SFC is particularly advantageous for its reduced consumption of organic solvents and significantly shorter analysis times.[4]
Core of the Separation: A Comparison of Chiral Stationary Phases (CSPs)
The success of any chiral separation hinges on the selection of the appropriate Chiral Stationary Phase. The interaction between the analyte and the chiral selector of the CSP is what makes the resolution of enantiomers possible. For Z-N-methyl-alanine, several classes of CSPs have proven effective.
Polysaccharide-Based CSPs
These are the most widely used CSPs for a broad range of chiral compounds, including N-protected amino acids.[7][8] They consist of cellulose or amylose derivatives, typically phenylcarbamates, coated or covalently bonded to a silica support.[9] Chiral recognition is achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance as the analyte fits into the chiral grooves of the polysaccharide structure.
For N-Cbz protected amino acids, cellulose and amylose-based phases often provide excellent enantioselectivity.[10][11] The choice between different derivatized phases (e.g., 3,5-dimethylphenylcarbamate vs. 3,5-dichlorophenylcarbamate) can significantly impact resolution and may require empirical screening.[12]
Macrocyclic Glycopeptide (Antibiotic) CSPs
This class of CSPs, which includes selectors like teicoplanin and ristocetin A, offers unique and multimodal separation capabilities.[13][14] They are amphoteric, containing acidic and basic groups, which allows for complex interactions including hydrogen bonding, ionic interactions, and inclusion complexing.[14] These phases, commercialized under names like CHIROBIOTIC, are particularly effective for resolving underivatized and N-blocked amino acids.[13] They can be operated in reversed-phase, polar-organic, and normal-phase modes, providing great flexibility in method development.[14]
Zwitterionic Ion-Exchanger CSPs
Primarily used in SFC, zwitterionic CSPs based on Cinchona alkaloids have shown great success in separating N-protected amino acids.[1][6] These phases possess both anion- and cation-exchange functionalities. The separation mechanism relies on ionic interactions, hydrogen bonding, and π-π interactions. The elution order on these phases is often predictable; for instance, on Chiralpak® ZWIX(+)™, D-enantiomers of N-protected amino acids typically elute before L-enantiomers.[6]
Performance Data: A Comparative Summary
The following table summarizes typical starting conditions and expected performance for the resolution of N-Cbz protected amino acids, directly applicable to Z-N-methyl-alanine, on various CSPs.
| CSP Class | Example CSP | Technique | Typical Mobile Phase | Flow Rate (mL/min) | Key Advantages |
| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | HPLC (NP) | Hexane/2-Propanol/TFA (80:20:0.1) | 1.0 | Broad applicability, high success rate.[10] |
| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) | HPLC (RP) | Acetonitrile/Water/TFA (60:40:0.1) | 0.8 | Good for reversed-phase methods.[7] |
| Macrocyclic | Teicoplanin-based (e.g., CHIROBIOTIC T) | HPLC (PIM) | Methanol/Acetic Acid/TEA (100:0.1:0.1) | 1.0 | Multimodal, unique selectivity.[13] |
| Zwitterionic | Quinine-based (e.g., CHIRALPAK ZWIX) | SFC | CO₂/Methanol + 0.1% TEA | 3.0 | Very fast separations, reduced solvent use.[1][6] |
Note: NP = Normal Phase, RP = Reversed Phase, PIM = Polar Ionic Mode, TFA = Trifluoroacetic Acid, TEA = Triethylamine.
Recommended Experimental Protocol: HPLC Method
This protocol details a robust HPLC method for the resolution of Z-N-methyl-alanine using a polysaccharide-based CSP, which offers a high probability of success.
1. Materials and Equipment:
-
HPLC System: Quaternary or Binary pump, Autosampler, Column Thermostat, UV/PDA Detector.
-
Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 4.6 x 250 mm.
-
Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA).
-
Sample: Racemic Z-N-methyl-alanine.
-
Sample Diluent: Mobile Phase or 1:1 Hexane/IPA.
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol / TFA (80:20:0.1, v/v/v).
-
Rationale: The hexane/IPA mixture constitutes a normal-phase eluent. The alcohol component (IPA) acts as the polar modifier, influencing retention and selectivity. TFA is a common acidic additive used to suppress the ionization of the analyte's carboxylic acid group, which results in sharper peaks and more reproducible retention times.[7]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Rationale: Temperature control is crucial for reproducible chiral separations as enantioselectivity can be temperature-dependent.[1]
-
-
Detection: UV at 254 nm.
-
Rationale: The benzyloxycarbonyl group provides a strong chromophore for sensitive UV detection.
-
-
Injection Volume: 10 µL.
3. Procedure:
-
Mobile Phase Preparation: Precisely mix 800 mL of n-Hexane, 200 mL of 2-Propanol, and 1 mL of TFA. Degas the solution using sonication or vacuum filtration.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of racemic Z-N-methyl-alanine in the sample diluent. Ensure it is fully dissolved.
-
System Equilibration: Purge the HPLC system with the mobile phase and allow it to equilibrate for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the sample and acquire the data.
-
Data Processing: Integrate the two enantiomer peaks. Calculate the resolution (Rs) and selectivity (α). For enantiomeric excess (e.e.) determination, use the peak areas (A1 and A2): % e.e. = |(A1 - A2) / (A1 + A2)| * 100.
Visualization of Workflows
To clarify the processes involved, the following diagrams illustrate the experimental workflow and the logical decisions in method development.
Caption: Experimental workflow for chiral HPLC analysis.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. shimadzu.com [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. scholarsmine.mst.edu [scholarsmine.mst.edu]
Personal protective equipment for handling 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid
Comprehensive Safety and Handling Guide for 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid (Z-N-Me-Ala-OH)
As a Senior Application Scientist in peptide chemistry, I frequently consult on the optimization and safety of solid-phase and liquid-phase peptide synthesis (SPPS/LPPS). 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid—commonly known as Z-N-Me-Ala-OH or N-Cbz-N-methyl-L-alanine (CAS: 21691-41-8)—is a critically important N-methylated, Cbz-protected amino acid building block[1]. While it enables the synthesis of proteolytically stable and conformationally constrained peptides, its physical state as a fine, potentially electrostatic powder necessitates strict handling protocols.
This guide provides a self-validating system for the safe handling, operational processing, and disposal of Z-N-Me-Ala-OH, ensuring both operator safety and experimental integrity.
Physicochemical Profile and Hazard Assessment
Before designing a safety protocol, we must understand the physical realities of the compound. Z-N-Me-Ala-OH is a fine crystalline powder[1]. The primary risks are not acute systemic toxicity, but rather respiratory irritation from aerosolized dust and dermal exposure facilitated by the aggressive solvents (e.g., DMF, DCM) used in peptide coupling.
Table 1: Quantitative Physicochemical and Hazard Data for Z-N-Me-Ala-OH
| Property / Metric | Value / Classification | Operational Implication |
| CAS Number | 21691-41-8 | Unique identifier for inventory and SDS tracking. |
| Molecular Weight | 237.25 g/mol | Required for precise stoichiometric calculations. |
| Melting Point | 54 - 56 °C | Low melting point; store away from heat sources to prevent clumping. |
| Physical State | Solid (Crystalline Powder) | High risk of aerosolization and static charge buildup during weighing. |
| GHS Hazard Class | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Requires barrier protection for skin, eyes, and respiratory tract. |
Personal Protective Equipment (PPE) Matrix
The selection of Personal Protective Equipment (PPE) is not arbitrary; it is a direct mechanical response to the compound's hazard profile, mandated by OSHA standards[2]. The logic dictates that we must break the chain of exposure at the respiratory, dermal, and ocular levels.
Caption: Logical framework for PPE selection based on the hazard profile of Z-N-Me-Ala-OH.
Table 2: PPE Specifications and Causality Matrix
| PPE Category | Specification | Mechanistic Causality (Why we use it) |
| Respiratory | Chemical Fume Hood (Face velocity 80-100 fpm) + N95 Mask | The fine powder is prone to static aerosolization. The hood provides negative pressure containment, while the mask filters escaped particulates during bulk transfers. |
| Dermal (Hands) | Nitrile Gloves (≥4 mil thickness) | Nitrile provides an effective barrier against the dry powder. Crucial Note: If the powder is dissolved in DMF or DCM, double-gloving is required, as these solvents act as permeation enhancers, driving the chemical through the skin barrier. |
| Dermal (Body) | Flame-Resistant (FR) Lab Coat | Protects street clothing from particulate accumulation and provides a barrier against accidental splashes of coupling solvents. |
| Ocular | ANSI Z87.1 Safety Goggles | Prevents mechanical irritation and chemical burns to the cornea from airborne dust or solvent splashes. Standard safety glasses lack sufficient orbital seal[3]. |
Operational Handling & Experimental Workflow
To maintain scientific integrity and safety, the handling of Z-N-Me-Ala-OH must follow a strict, reproducible methodology. The following protocol outlines the preparation of a standard activation solution for peptide coupling.
Caption: Step-by-step operational workflow for the safe handling and reaction of Z-N-Me-Ala-OH.
Protocol: Safe Weighing and Activation of Z-N-Me-Ala-OH Objective: To safely weigh and dissolve 1.0 mmol of Z-N-Me-Ala-OH for a standard HATU-mediated peptide coupling reaction without generating airborne particulates.
-
Step 1: Environmental Preparation
-
Verify the chemical fume hood is operational with a face velocity between 80-100 feet per minute.
-
Don all required PPE (ANSI goggles, FR lab coat, nitrile gloves).
-
Place an anti-static mat inside the hood and wipe down the analytical balance with a static-eliminating brush. Causality: Amino acid powders hold static charge; neutralizing the environment prevents the powder from "jumping" off the spatula, which causes both inhalation hazards and inaccurate mass readings.
-
-
Step 2: Weighing and Transfer
-
Tare a clean, dry 20 mL glass scintillation vial on the balance.
-
Using an anti-static micro-spatula, carefully transfer 237.3 mg (1.0 mmol) of Z-N-Me-Ala-OH into the vial. Keep the source bottle close to the vial to minimize transfer distance.
-
Cap the source bottle immediately to prevent ambient moisture ingress, which degrades the Cbz protecting group over time.
-
-
Step 3: Dissolution and Activation
-
Add 5.0 mL of anhydrous N,N-Dimethylformamide (DMF) to the vial. Swirl gently until the powder is fully dissolved.
-
Add 1.0 mmol (380 mg) of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
-
Add 2.0 mmol (348 µL) of N,N-Diisopropylethylamine (DIPEA).
-
Cap the vial and vortex for 30 seconds. The solution is now active and must be used immediately for coupling to prevent epimerization.
-
Spill Response and Disposal Plan
According to the National Research Council's Prudent Practices in the Laboratory[4], a predefined spill and disposal plan is mandatory for maintaining a self-validating safety system.
Solid Spill Protocol (Powder):
-
Isolate: Restrict access to the spill area immediately.
-
Mitigate: Do NOT dry sweep, as this aerosolizes the powder. Instead, lightly mist the spilled powder with a compatible solvent (e.g., isopropanol or water) to dampen it.
-
Collect: Wipe up the dampened powder using absorbent lab wipes.
-
Clean: Wash the spill surface with soap and water to remove any residual chemical.
Waste Segregation and Disposal:
-
Solid Waste: Empty vials, contaminated spatulas, and spill cleanup wipes must be placed in a designated solid hazardous waste container.
-
Liquid Waste: Unused DMF/DCM solutions containing Z-N-Me-Ala-OH must be disposed of in a clearly labeled "Halogenated Organic Waste" or "Non-Halogenated Organic Waste" carboy, depending on the specific solvent used. Never pour amino acid solutions down the sink, as they can contribute to environmental aquatic toxicity.
References
-
National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011."[Link]
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard (29 CFR 1910.132)." [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
